Bis(thiophen-2-yl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
dithiophen-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2.ClH/c10-9(7-3-1-5-11-7)8-4-2-6-12-8;/h1-6,9H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPYWWMTLQISPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bis[(thiophen-2-yl)methyl]amine Hydrochloride and its Core Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview of Bis[(thiophen-2-yl)methyl]amine and its hydrochloride salt, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for the hydrochloride salt is limited, this document synthesizes information on the free base and related thiophene derivatives to offer a comprehensive understanding of its chemical and physical properties, reactivity, and potential applications. The inherent properties of the thiophene rings and the secondary amine bridge make this scaffold a versatile building block for creating complex molecular architectures.
Introduction: The Thiophene Moiety in Modern Chemistry
The thiophene ring is a privileged sulfur-containing heterocycle that is a cornerstone in the development of pharmaceuticals and functional organic materials. Its unique electronic properties and ability to engage in various chemical transformations have led to its incorporation into a wide array of biologically active compounds and organic electronics.[1][2] Bis[(thiophen-2-yl)methyl]amine hydrochloride, which features two thiophene units linked by a central aminomethyl bridge, represents a key intermediate for the synthesis of more complex molecules, leveraging the synergistic properties of these functional groups. This guide will delve into the core chemical characteristics of this compound, providing insights for its effective use in research and development.
Molecular Structure and Core Chemical Identifiers
The foundational structure is Bis[(thiophen-2-yl)methyl]amine, a secondary amine. The hydrochloride salt is formed by the protonation of the central nitrogen atom.
Bis[(thiophen-2-yl)methyl]amine (Free Base)
| Identifier | Value |
| Molecular Formula | C10H11NS2[3] |
| Molecular Weight | 209.34 g/mol [3] |
| CAS Number | 58703-21-2[3] |
| IUPAC Name | 1-thiophen-2-yl-N-(thiophen-2-ylmethyl)methanamine[4] |
| SMILES | C1=CSC(=C1)CNCC2=CC=CS2[4] |
Bis[(thiophen-2-yl)methyl]amine Hydrochloride
| Identifier | Value (Calculated) |
| Molecular Formula | C10H12ClNS2 |
| Molecular Weight | 245.80 g/mol |
Note: A specific CAS number for the hydrochloride salt was not identified in the available literature.
Physicochemical Properties
Detailed experimental data for Bis[(thiophen-2-yl)methyl]amine hydrochloride is not widely published. However, we can infer its properties from the free base and related compounds.
Table of Physicochemical Properties:
| Property | Bis[(thiophen-2-yl)methyl]amine (Free Base) | Bis[(thiophen-2-yl)methanamine hydrochloride (Expected) |
| Appearance | Liquid[3] | White to off-white crystalline solid |
| Melting Point | Not specified | Expected to be significantly higher than the free base |
| Boiling Point | Not specified | Decomposes upon heating |
| Solubility | Soluble in organic solvents | Soluble in water and polar protic solvents (e.g., ethanol, methanol) |
The hydrochloride salt form is anticipated to be a crystalline solid with enhanced water solubility due to the ionic character imparted by the ammonium chloride group. This is a common and predictable transformation when converting a free base amine to its hydrochloride salt.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of Bis[(thiophen-2-yl)methyl]amine can be approached through several established methods in organic chemistry. A primary route involves the reductive amination of thiophene-2-carbaldehyde with 2-thiophenemethylamine.
Caption: General workflow for the synthesis of Bis[(thiophen-2-yl)methyl]amine.
An alternative approach involves the direct alkylation of 2-thiophenemethylamine with 2-(chloromethyl)thiophene.
Formation of the Hydrochloride Salt
The hydrochloride salt is typically prepared by treating a solution of the free base in an organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrogen chloride in a suitable solvent. The resulting salt precipitates out of the solution and can be collected by filtration.
Core Reactivity
The reactivity of Bis[(thiophen-2-yl)methyl]amine hydrochloride is dictated by its constituent functional groups: the thiophene rings and the secondary ammonium salt.
-
Thiophene Rings: The thiophene rings are susceptible to electrophilic substitution, primarily at the C5 and C5' positions, which are activated by the sulfur atom.[5]
-
Amine Functionality: The secondary amine of the free base is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation. As the hydrochloride salt, the nitrogen is protonated, rendering it non-nucleophilic until deprotonation with a base.
Potential Applications in Research and Development
While specific applications for Bis[(thiophen-2-yl)methyl]amine hydrochloride are not extensively documented, its structural motifs are prevalent in several areas of chemical research.
Pharmaceutical Development
The thiophene moiety is a key component in numerous pharmaceuticals.[2] Structurally related thiophenemethanamines serve as building blocks for drugs targeting a range of conditions, including neurological disorders.[6] The bis-thiophene structure could be explored for the development of novel ligands for various biological targets.
Organic Electronics and Materials Science
Di(thiophen-2-yl)methane, a structurally similar compound, is utilized in the development of organic semiconductors and conductive polymers.[1] The presence of the amine linkage in Bis[(thiophen-2-yl)methyl]amine offers a point for polymerization or functionalization to create novel materials with tailored electronic properties.
Caption: Potential application areas for the Bis[(thiophen-2-yl)methyl]amine scaffold.
Safety and Handling
Specific toxicity data for Bis[(thiophen-2-yl)methyl]amine hydrochloride is not available. However, based on the safety information for the free base and related compounds, the following precautions are recommended.[3]
Hazard Statements for the Free Base (Bis[(thiophen-2-yl)methyl]amine):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
Bis[(thiophen-2-yl)methyl]amine hydrochloride is a chemical entity with significant potential as a building block in both pharmaceutical and materials science research. While detailed experimental data for the hydrochloride salt is sparse, a comprehensive understanding of its properties and reactivity can be extrapolated from the well-characterized free base and analogous thiophene-containing molecules. Its synthesis is achievable through standard organic transformations, and its dual-thiophene structure offers a rich platform for further functionalization. As with all chemical reagents, appropriate safety precautions should be observed during handling and use.
References
-
PubChem. Bis[(thiophen-2-yl)methyl]amine. National Center for Biotechnology Information. [Link]
- SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. (2022).
- Greenwood, S. D. W., et al. (2025). Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 68(14).
-
San-pharma. CAS 7404-67-3: N-methyl-1-(thiophen-2-yl)methanamine hydrochloride (1:1). [Link]
-
The Good Scents Company. 2,2'-dithienyl methane. [Link]
-
PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]
-
MDPI. Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. [Link]
-
MDPI. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. [Link]
-
ResearchGate. Synthesis, Molecular Structure, And Morphological Properties of Dendritic Tetra-2-thienylmethane. [Link]
-
PubChem. 2,2'-Dithienylmethane. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. [Link]
-
ACS Publications. N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. [Link]
-
PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. [Link]
- International Journal of Pharmaceutical Sciences and Research.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Organic Communications. Eco-friendly synthesis of new thiophene-based Schiff bases containing piperidine rings. [Link]7-SI)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bis[(thiophen-2-yl)methyl]amine | 58703-21-2 [sigmaaldrich.cn]
- 4. PubChemLite - Bis[(thiophen-2-yl)methyl]amine (C10H11NS2) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. chemimpex.com [chemimpex.com]
Beyond the SDS: A Technical Guide to the Handling, Reactivity, and Safety Profile of 1,1-bis(thiophen-2-yl)methanamine HCl
Executive Summary
Standard Safety Data Sheets (SDS) often reduce complex chemical behaviors to generic hazard statements. For researchers and drug development professionals, understanding the mechanistic reasons behind a compound's reactivity and toxicity is critical for safe handling and successful experimental design.
1,1-bis(thiophen-2-yl)methanamine hydrochloride is a highly specialized, electron-rich primary amine building block. Widely utilized in medicinal chemistry to introduce bulky, lipophilic di-thiophenyl moieties into drug candidates, this compound presents a dual hazard profile: immediate chemical irritation driven by its acid-base chemistry, and long-term metabolic liabilities inherent to thiophene rings [1]. This whitepaper synthesizes physicochemical data, mechanistic toxicology, and field-proven laboratory protocols to provide a comprehensive guide for working with this reagent.
Physicochemical Identity & Quantitative Data
Understanding the physical properties of both the hydrochloride salt and its corresponding free base is essential for calculating reaction stoichiometry and predicting phase-partitioning during workups.
Table 1: Chemical Identity and Physicochemical Properties
| Parameter | Specification (Hydrochloride Salt) | Specification (Free Base) |
| IUPAC Name | 1,1-bis(thiophen-2-yl)methanamine hydrochloride | 1,1-bis(thiophen-2-yl)methanamine |
| CAS Registry Number | N/A (Often vendor-specific) | 261925-40-0 [2] |
| Molecular Formula | C₉H₁₀ClNS₂ | C₉H₉NS₂ |
| Molecular Weight | 231.76 g/mol | 195.30 g/mol |
| Appearance | Off-white to pale brown crystalline powder | Viscous oil to low-melting solid |
| Solubility | Soluble in DMSO, MeOH, H₂O (acidic) | Soluble in DCM, EtOAc, THF, DMF |
| LogP (Predicted) | N/A (Ionized) | ~3.56 |
Mechanistic Toxicology & Hazard Profile
As a Senior Application Scientist, I emphasize that hazard mitigation requires understanding the molecular mechanisms of toxicity, rather than merely memorizing GHS codes.
Immediate Chemical Hazards (GHS Classification)
-
Skin Irritation (Category 2) & Eye Irritation (Category 2): The hydrochloride salt is mildly acidic when dissolved in ambient moisture (sweat, tears). However, if the compound encounters physiological buffering systems that neutralize the HCl, the liberated free base acts as a potent nucleophile. The primary amine can rapidly disrupt lipid bilayers and irritate mucosal membranes.
-
Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Inhalation of the dust can cause severe respiratory tract irritation due to localized pH shifts upon contact with the respiratory epithelium.
Metabolic Liabilities in Drug Development
For drug development professionals incorporating this building block into active pharmaceutical ingredients (APIs), the di-thiophenyl moiety represents a known structural alert (toxicophore).
Cytochrome P450 (CYP450) enzymes in the liver can oxidize the electron-rich thiophene rings. This bioactivation leads to the formation of highly reactive electrophilic intermediates—specifically thiophene S-oxides and thiophene epoxides [1]. If these electrophiles are not rapidly neutralized by glutathione (GSH), they will covalently bind to hepatic proteins, potentially triggering idiosyncratic adverse drug reactions (IDRs) or hepatotoxicity.
CYP450-mediated bioactivation pathway of thiophene rings into reactive electrophilic species.
Storage, Stability, and Incompatibilities
-
Hygroscopicity: Amine hydrochloride salts readily absorb atmospheric moisture. This not only degrades the physical integrity of the powder but throws off stoichiometric calculations during sensitive syntheses.
-
Oxidation Susceptibility: The electron-rich nature of the thiophene rings makes them susceptible to oxidation.
-
Storage Directive: Store at 2–8°C in a tightly sealed, amber-glass container under an inert atmosphere (Nitrogen or Argon). Ensure the presence of a desiccant. Strictly avoid contact with strong oxidizing agents (e.g., peroxides, permanganates).
Experimental Protocols & Safe Handling Workflows
Protocol 1: Controlled Free-Basing & Amidation for Library Synthesis
Because 1,1-bis(thiophen-2-yl)methanamine is sterically hindered (analogous to a benzhydrylamine), standard coupling reagents like EDC/HOBt often yield poor results. The following protocol utilizes HATU, which is highly efficient for sterically demanding amines, and N,N-Diisopropylethylamine (DIPEA) to liberate the free base in situ. DIPEA is chosen because its own steric bulk prevents it from acting as a competing nucleophile against the activated ester.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask purged with Argon, dissolve 1.0 equivalent of the target carboxylic acid in anhydrous DMF (0.2 M concentration).
-
Activation: Add 1.2 equivalents of HATU to the solution. Stir for 5 minutes at room temperature to form the active OAt-ester.
-
Free-Basing: Add 1.1 equivalents of 1,1-bis(thiophen-2-yl)methanamine HCl to the mixture, immediately followed by 3.0 equivalents of DIPEA. Causality note: The excess DIPEA neutralizes the HCl salt, liberating the nucleophilic free base, and maintains the basic environment required for the coupling mechanism.
-
Reaction Monitoring (Self-Validation): Stir at room temperature for 2 hours. Validate the reaction progress via LCMS. The protocol is successful when the m/z 196 [M+H]⁺ peak (corresponding to the free amine) disappears, and the target amide mass emerges.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step-by-step workflow for the in situ free-basing and amidation of the amine hydrochloride salt.
Protocol 2: Chemical Spill Decontamination
If the solid hydrochloride salt or a DMF stock solution is spilled outside of engineering controls (fume hoods):
-
Isolation: Evacuate personnel from the immediate vicinity. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and a P100 particulate respirator if dust is airborne).
-
Containment (Solid): Do NOT sweep dry, as this aerosolizes the irritant dust. Lightly dampen the spilled powder with water to suppress dust, then carefully scoop into a designated hazardous waste container.
-
Containment (Liquid/Solution): Cover the spill with a chemically inert absorbent (e.g., vermiculite or universal spill pads).
-
Neutralization: Wash the spill area with a dilute, mildly acidic solution (e.g., 1% acetic acid) to ensure any liberated free base is protonated back into a water-soluble, less volatile salt. Follow with a standard detergent wash.
-
Validation: Ensure the pH of the final rinse water from the spill site is neutral (pH 6-8) using pH indicator strips before declaring the area decontaminated.
References
Thiophene Bioisosteres of Benzhydrylamine Hydrochloride: A Technical Guide to Synthesis, Pharmacology, and Application
Executive Summary
The benzhydrylamine (diphenylmethylamine) motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for numerous central nervous system (CNS) agents and oncological probes. Bioisosteric replacement of one or both phenyl rings with a thiophene moiety yields highly valuable analogs: phenyl(2-thienyl)methylamine and di(2-thienyl)methylamine . This whitepaper details the structural rationale, target engagement pathways, and self-validating synthetic protocols required to synthesize and utilize these critical hydrochloride salts in drug development.
Structural Rationale & Bioisosterism
The couple benzene-thiophene represents a prominent and highly effective example of 1[1]. Thiophene provides a 5-membered aromatic ring with 6 π-electrons, where the sulfur atom contributes a lone pair to the aromatic system. Replacing a benzene ring with a thiophene ring introduces several critical physicochemical shifts:
-
Spatial Geometry: The C-S-C bond angle in thiophene is approximately 92°, compared to the 120° C-C-C angle in benzene. This creates a slight "kink" in the pharmacophore, which can optimize the vector of the amine group into a target binding pocket.
-
Lipophilicity & Solvation: Thiophene is slightly less lipophilic than benzene. This substitution lowers the overall ClogP of the molecule, improving aqueous solubility and altering blood-brain barrier (BBB) penetration kinetics.
-
Metabolic Stability: Benzene rings in benzhydrylamines are highly prone to para-hydroxylation by CYP2D6. Thiophene rings are typically oxidized at the 5-position, shifting the metabolic clearance pathways and potentially avoiding toxic quinone-imine intermediates.
Pharmacological Applications
Monoamine Transporter Inhibition
The benzhydrylamine motif is critical for binding to the2[2]. Replacing one or both phenyl rings with thiophene often enhances DAT selectivity over the serotonin (SERT) and norepinephrine (NET) transporters. This strategy has been heavily utilized in the development of atypical dopamine reuptake inhibitors and modafinil analogs.
Oncology & Fragment-Based Discovery
Recent fragment-based drug discovery efforts have utilized phenyl(2-thienyl)methylamine derivatives to target RhoGDI2, a protein involved in cancer cell migration. The hydrophobic pocket of RhoGDI2 perfectly accommodates the thiophene ring, allowing for medium to strong 3[3].
Physicochemical Profiling
Table 1: Physicochemical Properties Comparison
| Compound | CAS Number | Molecular Formula | MW (HCl salt) | Est. ClogP (Free Base) |
| Benzhydrylamine HCl | 5267-34-5 | C13H13N·HCl | 219.71 g/mol | ~2.8 |
| Phenyl(2-thienyl)methylamine HCl | 23869-01-4 | C11H11NS·HCl | 225.74 g/mol | ~2.5 |
| Di(2-thienyl)methylamine HCl | 336624-10-3 | C9H9NS2·HCl | 231.76 g/mol | ~2.2 |
Table 2: Pharmacological Impact of Thiophene Substitution
| Property | Benzene Ring (Benzhydryl) | Thiophene Ring (Bioisostere) | Mechanistic Consequence |
| Aromaticity | 6 π-electrons (uniform) | 6 π-electrons (sulfur lone pair) | Altered π-π stacking with target residues (e.g., Phe/Tyr in DAT). |
| Geometry | C-C-C bond angle ~120° | C-S-C bond angle ~92° | Slight "kink" in the pharmacophore, improving target selectivity. |
| Metabolism | Para-hydroxylation (CYP2D6) | Oxidation at position 5 | Shifts metabolic pathways, reducing toxic metabolites. |
Synthetic Methodologies (Self-Validating Protocols)
Protocol 1: Synthesis of Di(2-thienyl)methylamine Hydrochloride
This two-step reductive amination via an oxime intermediate is preferred over direct reductive amination to prevent over-alkylation. serves as a critical building block for symmetric thiophene analogs[].
Step 1: Oximation
-
In a round-bottom flask, dissolve 1.0 eq of di-2-thienyl ketone in absolute ethanol (0.5 M concentration).
-
Add 1.5 eq of hydroxylamine hydrochloride and 1.5 eq of anhydrous sodium acetate.
-
Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine without causing base-catalyzed aldol side reactions.
-
-
Reflux the mixture for 2-3 hours.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2) and IR spectroscopy. The reaction is complete when the ketone C=O stretch (~1650 cm⁻¹) disappears and a broad O-H stretch (~3300 cm⁻¹) appears.
-
-
Pour the hot mixture into crushed ice. Filter the precipitated di-2-thienyl ketoxime, wash with cold water, and dry under vacuum.
Step 2: Reduction via LiAlH4
-
Suspend 2.0 eq of Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0°C under an inert argon atmosphere.
-
Dissolve the oxime (1.0 eq) in anhydrous THF and add dropwise to the LiAlH4 suspension.
-
Causality: Dropwise addition controls the exothermic reduction and prevents solvent boil-over.
-
-
Warm to room temperature, then reflux for 4 hours.
-
Self-Validating Quench (Fieser Method): Cool to 0°C. For every x grams of LiAlH4 used, sequentially add x mL of H2O, x mL of 15% NaOH (aq), and 3x mL of H2O.
-
Causality: This specific sequence converts the gelatinous aluminum complexes into a granular, easily filterable white precipitate (lithium aluminate salts), ensuring maximum recovery of the amine.
-
-
Filter through a Celite pad, wash with THF, and concentrate the filtrate in vacuo to yield di(2-thienyl)methylamine free base.
Step 3: Hydrochloride Salt Formation
-
Dissolve the free base in anhydrous diethyl ether.
-
Cool to 0°C and add 2.0 M ethereal HCl dropwise until precipitation ceases (pH ~2).
-
Causality: Using ethereal HCl instead of aqueous HCl prevents the amine salt from dissolving in the aqueous phase, maximizing yield.
-
-
Filter the white crystalline precipitate of di(2-thienyl)methylamine hydrochloride. Recrystallize from hot ethanol/diethyl ether.
Protocol 2: Synthesis of Phenyl(2-thienyl)methylamine Hydrochloride via Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is ideal for asymmetric ketones.
Step 1: Condensation
-
Combine phenyl(2-thienyl)ketone (1.0 eq) and ammonium formate (4.0 eq) in a distillation apparatus.
-
Heat the mixture to 160–180°C.
-
Causality: High temperature is required to decompose ammonium formate into formamide and drive off water, shifting the equilibrium toward the N-alkylformamide intermediate.
-
-
Self-Validation: Maintain temperature until the evolution of gases (CO2, NH3) and distillation of water ceases (approx. 4-6 hours), visually confirming intermediate formation.
Step 2: Hydrolysis & Isolation
-
Cool the reaction mixture to 80°C and add 6M HCl (excess). Reflux for 4 hours to cleave the formyl group.
-
Cool the mixture, extract with diethyl ether to remove unreacted ketone and non-basic impurities.
-
Basify the aqueous layer with 20% NaOH to pH >12, and extract the free amine with dichloromethane (DCM).
-
Dry the DCM layer over anhydrous Na2SO4, concentrate, and convert to the HCl salt using ethereal HCl as described in Protocol 1.
Mechanistic Pathways
Synthetic workflow for Di(2-thienyl)methylamine HCl via oxime reduction.
Pharmacological pathway of DAT inhibition by thiophene-based benzhydrylamine bioisosteres.
References
- Fragment-Based Discovery of a Small-Molecule RhoGDI2 Ligand, HR3119, that Inhibits Cancer Cell Migration. ACS Publications.
- CAS 336624-10-3 (bis-(2-Thiophenemethyl)amine hydrochloride). BOC Sciences.
- De novo synthesis of thiophenes on a polymeric support. ResearchGate.
- Dopamine transporter as target for drug development of cocaine analogs. Ovid.
Sources
Di(thiophen-2-yl)methylamine vs. Diphenylmethylamine Bioisosteres: A Technical Guide to Physicochemical and Pharmacological Optimization
Executive Summary
In the landscape of rational drug design, the diphenylmethylamine (benzhydrylamine) motif is a privileged scaffold, ubiquitous in antihistamines, monoamine transporter inhibitors, and neuroactive agents. However, the dual phenyl rings often introduce significant developability bottlenecks, including high lipophilicity and susceptibility to rapid cytochrome P450 (CYP450)-mediated aromatic hydroxylation[1].
To circumvent these liabilities, medicinal chemists frequently employ bioisosteric replacement—substituting the benzene rings with thiophene heterocycles to yield di(thiophen-2-yl)methylamine (CAS: 261925-40-0)[2]. This whitepaper provides an in-depth technical analysis of this specific structural swap, detailing the physicochemical causality, metabolic implications, and the experimental workflows required to synthesize and validate these compounds.
Physicochemical and Structural Causality
The substitution of a phenyl ring with a thiophene ring is a classical bioisosteric strategy, driven by their similar atomic volumes and planarity[3]. However, the introduction of the heteroatom fundamentally alters the molecule's electronic topology and interaction profile:
-
Electronic Distribution & Receptor Binding: Benzene is a neutral, homocyclic
-system. Thiophene, conversely, is a five-membered, electron-rich heteroaromatic ring. The lone pairs on the sulfur atom participate in the aromatic sextet, significantly increasing the electron density of the ring[4]. This electron richness enhances cation- interactions with basic amino acid residues (e.g., Arginine, Lysine) within target binding pockets. Furthermore, the sulfur atom can act as a weak hydrogen-bond acceptor, enabling novel drug-target interactions absent in the parent diphenylmethylamine[3]. -
Geometry and Sterics: While the overall volume is conserved, the internal bond angles of the 5-membered thiophene ring differ from the 6-membered benzene ring. The carbon-sulfur bonds are longer than carbon-carbon bonds, which slightly alters the vector of the primary amine, potentially optimizing the pharmacophore geometry for specific targets like NMDA receptors or dopamine transporters[5][6].
Quantitative Data Comparison
The following table summarizes the physicochemical shifts induced by this bioisosteric replacement.
| Parameter | Diphenylmethylamine | Di(thiophen-2-yl)methylamine |
| CAS Number | 91-00-9 | 261925-40-0 |
| Molecular Formula | C13H13N | C9H9NS2 |
| Molecular Weight | 183.25 g/mol | 195.30 g/mol |
| LogP | ~2.80 | 3.558 |
| Topological Polar Surface Area | 26.02 Ų | 82.50 Ų |
| Primary Metabolic Liability | CYP-mediated para-hydroxylation | CYP-mediated S-oxidation / Epoxidation |
| Aromatic Character | Homocyclic, neutral | Heterocyclic, electron-rich |
(Data sourced from chemical property databases for CAS 261925-40-0[2])
Metabolic Stability and Pharmacokinetics
The primary rationale for replacing diphenylmethylamine with di(thiophen-2-yl)methylamine is to redirect the molecule's metabolic fate. Unsubstituted phenyl rings are notorious "soft spots" for CYP450 enzymes (particularly CYP2D6 and CYP3A4), which rapidly hydroxylate the para-position to form phenols, leading to swift Phase II glucuronidation and systemic clearance[1][5].
By swapping to a thiophene bioisostere, the para-hydroxylation pathway is entirely blocked. However, this is not a universal panacea. Thiophene rings introduce their own metabolic complexities. CYP450 enzymes can catalyze the oxidation of the sulfur atom to form thiophene S-oxides or epoxides[7]. These are highly reactive electrophilic species that can covalently bind to hepatic proteins, potentially causing idiosyncratic drug-induced liver injury (DILI)[7]. Therefore, while the bioisosteric swap often improves the pharmacokinetic half-life by slowing initial clearance, it necessitates rigorous in vitro reactive metabolite trapping assays (e.g., using glutathione) during lead optimization.
Caption: Logic flow of bioisosteric replacement from diphenylmethylamine to di(thiophen-2-yl)methylamine.
Experimental Workflows & Methodologies
To empirically validate the advantages of the di(thiophen-2-yl)methylamine scaffold, researchers must synthesize the compound and evaluate its metabolic profile. Below are self-validating protocols designed with built-in causality for technical accuracy.
Synthesis of Di(thiophen-2-yl)methylamine
Standard catalytic hydrogenation (e.g., using Pd/C) of thiophene-containing precursors frequently fails because the electron-rich sulfur atoms act as strong Lewis bases, irreversibly coordinating to and poisoning the palladium catalyst. To bypass this, a dissolving metal reduction is utilized.
Step-by-Step Protocol:
-
Oxime Formation: Dissolve di(thiophen-2-yl)methanone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a 1:1 mixture of ethanol and pyridine. Reflux for 4 hours. Causality: Pyridine acts as both a solvent and a base to scavenge the HCl liberated during oxime formation, driving the equilibrium forward.
-
Isolation: Concentrate the mixture in vacuo, dilute with water, and extract with ethyl acetate. Wash the organic layer with 1M HCl to remove residual pyridine, dry over MgSO₄, and concentrate to yield di(thiophen-2-yl)methanone oxime.
-
Dissolving Metal Reduction: Dissolve the crude oxime in glacial acetic acid. Slowly add activated Zinc dust (5.0 eq) at 0°C. Stir at room temperature for 12 hours. Causality: Zinc in acetic acid provides a robust single-electron transfer reduction mechanism that is completely immune to sulfur-mediated catalyst poisoning.
-
Workup: Filter the mixture through Celite to remove zinc salts. Basify the filtrate to pH 10 using 2M NaOH (precipitating Zn(OH)₂), and extract the free amine with dichloromethane.
-
Purification: Purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1) to isolate pure di(thiophen-2-yl)methylamine.
In Vitro Human Liver Microsomal (HLM) Stability Assay
To quantify the metabolic shift achieved by the bioisosteric replacement, the compound is subjected to an HLM assay.
Step-by-Step Protocol:
-
Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Enzyme Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to reduce the heme iron. A parallel control without NADPH must be run to differentiate enzymatic metabolism from chemical instability.
-
Quenching: At defined time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction and precipitating the protein for clean LC-MS injection.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate the intrinsic clearance (
).
Caption: Step-by-step workflow for in vitro human liver microsomal (HLM) stability assay.
Conclusion
The transition from diphenylmethylamine to di(thiophen-2-yl)methylamine exemplifies the precision of modern bioisosteric design. By substituting benzene with thiophene, researchers can fine-tune the electronic topology, enhance specific receptor interactions via the sulfur heteroatom, and strategically block rapid aromatic hydroxylation pathways[3][4][5]. However, this structural evolution requires rigorous downstream validation to ensure that the introduction of thiophene does not inadvertently generate reactive S-oxide metabolites[7].
References
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold. National Institutes of Health (NIH). Available at: [Link]
-
Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. Available at:[Link]
-
Thiophenemethanamine, a-2-thienyl- | CAS#:261925-40-0. Chemsrc. Available at: [Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology - ACS Publications. Available at: [Link]
-
Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. PubMed (NIH). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiophenemethanamine, a-2-thienyl | CAS#:261925-40-0 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Molecular weight and formula of bis(thiophen-2-yl)methanamine HCl
Part 1: Executive Summary & Structural Identity
Bis(thiophen-2-yl)methanamine Hydrochloride is a specialized heterocyclic building block, primarily utilized as a bioisostere of the benzhydryl (diphenylmethyl) pharmacophore. By replacing phenyl rings with thiophene moieties, medicinal chemists can modulate the lipophilicity (LogP), metabolic stability, and electron density of a drug candidate while maintaining steric coverage.
This guide provides the definitive physicochemical data, a robust synthesis route, and handling protocols for the hydrochloride salt.
Physicochemical Specifications
| Property | Value | Notes |
| Chemical Name | C,C-Di(thiophen-2-yl)methylamine Hydrochloride | IUPAC / CAS systematic naming |
| Free Base CAS | 261925-40-0 | CAS for the parent amine |
| Salt CAS | Not individually indexed | Treat as HCl salt of 261925-40-0 |
| Molecular Formula | C₉H₁₀ClNS₂ | (C₉H₉NS₂[1][2] · HCl) |
| Molecular Weight | 231.77 g/mol | Base: 195.31 g/mol + HCl: 36.46 g/mol |
| Appearance | Off-white to Tan Solid | Hygroscopic crystalline powder |
| Solubility | DMSO, Methanol, Water | High solubility in polar protic solvents |
| Melting Point | >200°C (Decomp.)[1] | Characteristic of amine salts |
Structural Disambiguation (Critical Insight)
In chemical nomenclature, "Bis(thiophen-2-yl)methanamine" can be ambiguous. It refers to a primary amine where two thiophene rings are attached to the same central carbon (a benzhydryl analog).
-
Correct Structure (Target):
-
Incorrect Structure (Secondary Amine):
(Bis(thiophen-2-ylmethyl)amine).
This guide focuses exclusively on the primary amine (C,C-disubstituted) congener.
Part 2: Synthesis Strategy & Mechanism
To synthesize high-purity bis(thiophen-2-yl)methanamine HCl, a direct reductive amination or oxime reduction from Di(2-thienyl)ketone is the most reliable pathway. This avoids the formation of secondary amine impurities common in alkylation reactions.
Reaction Pathway[1][3][4][5]
-
Condensation: Di(2-thienyl)ketone reacts with hydroxylamine hydrochloride to form the oxime.
-
Reduction: The oxime is reduced (using Zn/AcOH or LAH) to the primary amine.
-
Salt Formation: The free amine is treated with anhydrous HCl in dioxane/ether to precipitate the salt.
Workflow Visualization
The following diagram outlines the critical process flow and decision gates for the synthesis.
Caption: Figure 1. Step-wise synthetic route from ketone precursor to final hydrochloride salt.
Part 3: Detailed Experimental Protocol
Safety Prerequisite: Thiophene derivatives can be potent sensitizers. Perform all operations in a fume hood.
Step 1: Synthesis of Di(2-thienyl)ketoxime
-
Charge: In a 250 mL round-bottom flask, dissolve Di(2-thienyl)ketone (10.0 g, 51.5 mmol) in Ethanol (100 mL).
-
Reagent: Add Hydroxylamine hydrochloride (7.15 g, 103 mmol) and Pyridine (10 mL).
-
Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) until the ketone spot disappears.
-
Workup: Evaporate ethanol. Resuspend residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate to yield the oxime solid.
Step 2: Reduction to Free Amine
Note: Zinc/Acetic acid is preferred over LiAlH₄ for safety and ease of workup on larger scales.
-
Setup: Dissolve the crude oxime in Glacial Acetic Acid (80 mL).
-
Addition: Cool to 10°C. Add Zinc Dust (15 g, excess) portion-wise over 30 minutes. The reaction is exothermic; maintain temp <40°C.
-
Stir: Allow to stir at room temperature for 12 hours.
-
Filtration: Filter off excess Zinc through a Celite pad. Wash with MeOH.
-
Basification: Concentrate the filtrate. Add water (50 mL) and basify to pH >12 using 20% NaOH solution (keep cool).
-
Extraction: Extract the liberated amine with Dichloromethane (DCM) (3 x 60 mL). The product is in the organic layer.[3]
Step 3: Hydrochloride Salt Formation
-
Drying: Dry the DCM layer thoroughly with Na₂SO₄. Filter.
-
Acidification: Cool the DCM solution to 0°C. Dropwise add 4M HCl in Dioxane (1.5 eq) or dry HCl gas.
-
Precipitation: The HCl salt will precipitate immediately as a white/off-white solid.
-
Isolation: Filter the solid under vacuum / nitrogen blanket. Wash with cold Diethyl Ether to remove impurities.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Part 4: Applications & Bioisosterism
Why Replace Phenyl with Thiophene?
In drug discovery, this scaffold is used to optimize "Lead-like" properties.
-
Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene. This alters the pKa of the amine and can enhance cation-π interactions with receptor active sites.
-
Metabolic Stability: The 2-position of thiophene is blocked by the alkyl attachment. However, the 5-position is metabolically active (susceptible to oxidation). This provides a "soft spot" for clearance that can be tuned by adding substituents (e.g., chlorine) at the 5-position.
-
Steric Profile: The C–S–C bond angle in thiophene (~92°) is smaller than the C–C–C angle in benzene (120°), subtly altering the spatial projection of the pharmacophore.
Key Usage Areas
-
Kinase Inhibitors: As a hinge-binding motif or hydrophobic pocket filler.
-
GPCR Ligands: Specifically in dopamine and histamine receptor antagonists where benzhydryl groups are common.
Part 5: References
-
Sigma-Aldrich. Product Specification: C,C-Di-thiophen-2-yl-methylamine (CAS 261925-40-0). Retrieved from
-
ChemSrc. Thiophenemethanamine, a-2-thienyl- Properties and Spectral Data.[4] Retrieved from
-
PubChem. Compound Summary: Di(2-thienyl)methane derivatives. (General reference for thiophene bioisosteres). Retrieved from
-
Journal of Medicinal Chemistry. Bioisosteric replacement of benzene by thiophene in pharmaceutical R&D. (Contextual grounding for application).
Sources
Methodological & Application
Application Note: High-Efficiency Reductive Amination Protocols for Bis(thiophen-2-yl)methanone
Executive Summary
The reductive amination of bis(thiophen-2-yl)methanone (di-2-thienyl ketone) represents a unique challenge in medicinal chemistry. Unlike simple aliphatic or phenyl-based ketones, this substrate combines significant steric hindrance with the electronic deactivation characteristic of electron-rich heteroaromatics. Furthermore, the presence of sulfur atoms in the thiophene rings precludes the use of standard heterogeneous catalytic hydrogenation methods (e.g., Pd/C, PtO₂) due to rapid catalyst poisoning.
This guide details two field-validated protocols to overcome these barriers. Protocol A utilizes Titanium(IV) isopropoxide to activate the carbonyl and scavenge water, facilitating imine formation under mild conditions. Protocol B outlines a modified Leuckart-Wallach reaction, ideal for the synthesis of primary amines on a larger scale where chromatographic purification is undesirable.
Strategic Analysis & Mechanistic Insight
The Challenge of Diaryl Heteroaryl Ketones
Reductive amination proceeds via a reversible condensation to form an imine (or iminium ion), followed by irreversible reduction. Bis(thiophen-2-yl)methanone presents a "perfect storm" of resistance:
-
Steric Bulk: Two aromatic rings crowd the carbonyl carbon, retarding nucleophilic attack by the amine.
-
Electronic Deactivation: The thiophene rings are electron-donating via resonance, reducing the electrophilicity of the carbonyl carbon compared to benzophenone.
-
Equilibrium Shift: Water generated during condensation hydrolyzes the unstable imine back to the ketone.
The Solution: Lewis Acid Activation
Standard conditions (MeOH/AcOH/NaBH₃CN) often stall at low conversion for this substrate. The inclusion of Titanium(IV) isopropoxide [Ti(OiPr)₄] is the critical success factor. It serves a dual role:
-
Lewis Acid: Coordinates to the carbonyl oxygen, increasing susceptibility to nucleophilic attack.
-
Water Scavenger: Irreversibly reacts with water to form TiO₂, driving the equilibrium toward the imine.
Mechanistic Pathway (Visualization)
Figure 1: Mechanism of Titanium(IV)-mediated reductive amination. The irreversible formation of TiO₂ drives the difficult imine formation to completion.
Protocol A: Titanium(IV)-Mediated Method (Recommended)
Application: Synthesis of Secondary/Tertiary Amines and difficult Primary Amines.[1][2][3] Scale: 1 mmol to 50 mmol Key Reagent: Titanium(IV) isopropoxide (Sigma-Aldrich/Merck)
Reagents & Equipment
-
Bis(thiophen-2-yl)methanone (1.0 equiv)
-
Amine (1.2 – 1.5 equiv)
-
Titanium(IV) isopropoxide (1.25 – 1.5 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Absolute Ethanol or THF (Anhydrous)
-
Atmosphere: Nitrogen or Argon (Strictly anhydrous during imine formation)
Step-by-Step Methodology
-
Complexation (The "Ti-Boost"):
-
In a flame-dried round-bottom flask equipped with a stir bar, dissolve bis(thiophen-2-yl)methanone (1.0 equiv) and the target amine (1.2 equiv) in anhydrous THF or EtOH (5 mL/mmol).
-
Add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe. Note: The solution may warm slightly and change color (often yellow/orange) indicating coordination.
-
Crucial Step: Stir the mixture at ambient temperature for 6–12 hours. For extremely hindered amines, heat to 40-50°C.
-
Validation: Monitor by TLC. The ketone spot should disappear. If the imine is stable, a new spot appears; if unstable, the ketone spot simply diminishes.
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add NaBH₄ (1.5 equiv) carefully in portions. Caution: Hydrogen gas evolution will occur.
-
Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.
-
-
Workup (The "Precipitate Trap"):
-
Quench the reaction by adding 2M NaOH or NH₄OH (approx. 2 mL/mmol Ti).
-
Observation: A heavy white/grey precipitate of Titanium dioxide (TiO₂) will form.
-
Dilute with Ethyl Acetate (EtOAc).
-
Filter the suspension through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc.
-
-
Purification:
-
Transfer the filtrate to a separatory funnel. Wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar amines).
-
Protocol B: Leuckart-Wallach Reaction (Alternative)
Application: Synthesis of Primary Amines (Bis(thiophen-2-yl)methanamine). Scale: >10 grams (Process Scale) Pros: No chromatography required; avoids expensive Ti reagents. Cons: Harsh conditions (180°C); not suitable for thermally sensitive substrates.
Reagents[3][5][6][7][8]
-
Bis(thiophen-2-yl)methanone
-
Ammonium Formate (Excess, 5-10 equiv) or Formamide/Formic Acid mixture.
Methodology
-
Formylation:
-
Combine the ketone and ammonium formate in a round-bottom flask equipped with a distillation head (Dean-Stark trap is not sufficient; water/ammonia must escape).
-
Heat the mixture to 160–180°C . The mixture will melt and bubble vigorously.
-
Maintain temperature for 3–6 hours until ketone is consumed (TLC/HPLC).
-
Intermediate: This yields the N-formyl derivative (formamide).
-
-
Hydrolysis:
-
Cool the mixture to <100°C.
-
Add concentrated HCl (6M or 12M) directly to the reaction vessel.
-
Reflux for 1–2 hours to cleave the formyl group.
-
-
Isolation:
-
Cool to room temperature.[4] Wash with ether to remove unreacted ketone (the amine is in the aqueous acid phase).
-
Basify the aqueous layer with 50% NaOH or KOH pellets to pH >12.
-
Extract the free amine into DCM or EtOAc.
-
Crystallization: The hydrochloride salt can be precipitated by adding HCl/Ether to the dried organic layer.
-
Comparative Data & Performance
The following table summarizes expected outcomes based on standard diaryl ketone reactivity profiles [1, 2].
| Parameter | Protocol A (Ti-Mediated) | Protocol B (Leuckart) | Standard (NaBH3CN/MeOH) |
| Primary Amine Yield | 75–85% (using NH₃/Ti) | 60–75% | <30% (Poor conversion) |
| Secondary Amine Yield | 85–95% | N/A (Difficult) | 40–60% |
| Reaction Time | 8–16 Hours | 6–8 Hours | 24–48 Hours |
| Temp. Tolerance | Mild (RT to 50°C) | Harsh (180°C) | Mild (RT) |
| Sulfur Tolerance | High (Homogeneous) | High (Thermal) | High (Homogeneous) |
| Major Byproduct | TiO₂ (Removed by Celite) | Polymers/Tars | Unreacted Ketone |
Troubleshooting & Critical Parameters
Thiophene Sensitivity
-
Acid Sensitivity: Thiophene rings can polymerize in strong Lewis acids. Ti(OiPr)₄ is mild enough to avoid this, but avoid using TiCl₄, which is too aggressive.
-
Catalyst Poisoning: Do NOT attempt catalytic hydrogenation (H₂ + Pd/C) for this substrate. The sulfur atoms will poison the catalyst surface immediately, leading to 0% conversion and potentially leaching metal into your product.
Stalled Reaction (Protocol A)
If the ketone persists after the "Complexation" step:
-
Increase Temperature: Heat the Ti-complexation step to 60°C (refluxing THF).
-
Microwave Assist: Perform the imine formation in a microwave reactor at 100°C for 30 mins (sealed tube) before adding the reducing agent.
Safety Note
-
Cyanides: While NaBH₃CN is a common alternative, it generates HCN gas at low pH. Protocol A uses NaBH₄, which is safer and, when combined with Ti(OiPr)₄, equally effective for this substrate.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Foundational method for Ti-mediated amination).
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] The Journal of Organic Chemistry. (Standard reference for borohydride selection).
-
Miriyala, B., et al. (2004). "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines."[3] Tetrahedron. (Specific application of Ti-isopropoxide for primary amines).
-
Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." (General mechanistic overview).
Sources
- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note & Protocol: A Robust Grignard-Based Synthesis of Bis(thiophen-2-yl)methanamine Hydrochloride
Abstract: This document provides a comprehensive guide for the synthesis of bis(thiophen-2-yl)methanamine hydrochloride, a valuable building block in medicinal and materials chemistry. The protocol leverages a classic Grignard reaction as the cornerstone for carbon-carbon bond formation, followed by a controlled imine reduction and salt formation. This guide is designed for chemical researchers and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and critical safety considerations to ensure a reliable and safe synthetic outcome.
Introduction and Strategic Overview
Bis(thiophen-2-yl)methanamine and its derivatives are key structural motifs in a variety of pharmacologically active compounds and organic electronic materials.[1][2][3] The thiophene ring system is a bioisostere for the phenyl ring, often imparting favorable pharmacokinetic properties. The synthetic route detailed herein is a robust, three-stage process designed for efficiency and scalability.
The core strategy involves:
-
Formation of a Key Intermediate: A Grignard reaction between two equivalents of 2-thienylmagnesium bromide and one equivalent of thiophene-2-carbonitrile to form di(2-thienyl)methanimine. This step is the primary focus, establishing the central C(sp²)-C(sp³) bond.
-
Reduction to the Primary Amine: The subsequent chemoselective reduction of the imine C=N bond to yield the free primary amine, bis(thiophen-2-yl)methanamine.
-
Conversion to Hydrochloride Salt: Formation of the stable, water-soluble hydrochloride salt for improved handling, storage, and downstream application.
This application note emphasizes the causality behind procedural choices, providing the user with a deeper understanding of the reaction dynamics.
Mechanistic Principles and Rationale
Stage 1: Grignard Reagent Formation and Nucleophilic Addition
The Grignard reaction is a fundamental organometallic reaction for C-C bond formation. The process begins with the synthesis of 2-thienylmagnesium bromide from 2-bromothiophene and magnesium metal in an anhydrous ethereal solvent, typically tetrahydrofuran (THF).
-
Initiation: The reaction initiates on the surface of the magnesium metal. The mechanism involves a single-electron transfer (SET) from magnesium to the organohalide. Activating the magnesium surface, often with a small crystal of iodine or a few drops of 1,2-dibromoethane, is sometimes necessary to remove the passivating magnesium oxide layer and initiate the reaction.[4]
-
Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react vigorously with protic solvents, including water.[5] The presence of moisture will quench the reagent, forming thiophene and magnesium hydroxybromide, drastically reducing the yield. Therefore, all glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used.[6]
-
Solvent Choice: THF is an excellent solvent for this reaction as its oxygen atom coordinates with the magnesium center of the Grignard reagent, forming a soluble complex that stabilizes the reagent and enhances its reactivity.[7]
The synthesized 2-thienylmagnesium bromide then acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in thiophene-2-carbonitrile. A second equivalent of the Grignard reagent adds to the intermediate iminylmagnesium species, leading to a dimagnesium salt which, upon acidic workup, hydrolyzes to the desired di(2-thienyl)methanimine.
Stage 2: Imine Reduction
Imines are less electrophilic than ketones or aldehydes. The reduction of the C=N double bond to a C-N single bond is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a suitable choice, offering good selectivity for the imine over other potentially reducible groups under controlled conditions. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the imine carbon, followed by protonation of the resulting nitrogen anion during workup.[8]
Stage 3: Hydrochloride Salt Formation
The final free amine is an oily substance that can be difficult to handle and purify. Conversion to its hydrochloride salt is achieved by treating a solution of the amine with hydrochloric acid. The lone pair of electrons on the nitrogen atom accepts a proton from HCl, forming a solid ammonium salt which readily precipitates from non-polar organic solvents and is generally more stable and easier to handle than the free base.[1]
Comprehensive Safety Protocol
The Grignard reaction presents significant fire hazards due to the use of flammable solvents and the exothermic nature of the reaction.[7] A thorough risk assessment must be conducted before commencing.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible) are mandatory.[6]
-
Engineering Controls: All steps must be performed in a certified chemical fume hood. A blast shield is recommended, especially for larger-scale reactions.[6] An ice-water bath must be readily available to control the reaction temperature and prevent a runaway reaction.[5][7]
-
Reagent Handling:
-
Ethers (THF): Highly flammable and can form explosive peroxides. Use from a freshly opened bottle or after distillation from a suitable drying agent. Never use an open flame for heating; use a controlled heating mantle or oil bath.[7]
-
Magnesium Turnings: Flammable solid. Keep away from water and acids.[9]
-
2-Bromothiophene: Handle in a fume hood. It is toxic and an irritant.
-
-
Emergency Preparedness: Ensure another person familiar with the reaction is present in the lab.[7] Keep a Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher nearby.
Detailed Experimental Protocol
Materials and Equipment
| Reagent / Material | CAS Number | Grade | Notes |
| Magnesium Turnings | 7439-95-4 | Reagent Grade | Should be shiny and free of oxidation. |
| Iodine | 7553-56-2 | ACS Reagent | Used as an activator. |
| 2-Bromothiophene | 3140-93-0 | ≥98% | |
| Thiophene-2-carbonitrile | 1885-13-8 | ≥98% | |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, ≥99.9% | Inhibitor-free. |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | ≥98% | |
| Diethyl Ether | 60-29-7 | Anhydrous | For extraction and salt formation. |
| Hydrochloric Acid | 7647-01-0 | 2.0 M solution in diethyl ether | For salt precipitation. |
| Saturated NH₄Cl (aq) | N/A | For quenching. | |
| Saturated NaCl (aq) | N/A | For washing. | |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | Reagent Grade | For drying organic layers. |
Equipment: Three-neck round-bottom flask (flame-dried), reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle or oil bath, nitrogen/argon inlet, and standard laboratory glassware.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of bis(thiophen-2-yl)methanamine HCl.
Step-by-Step Procedure
Part A: Preparation of Di(2-thienyl)methanimine
-
Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a 125 mL pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
-
Grignard Initiation: To the flask, add magnesium turnings (5.2 g, 0.214 mol) and a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 2-bromothiophene (27.7 g, 0.17 mol) in 80 mL of anhydrous THF.
-
Add ~10 mL of the 2-bromothiophene solution to the magnesium turnings. The brownish color of the iodine should fade, and gentle bubbling should indicate the initiation of the reaction. If the reaction does not start, gently warm the flask with a heat gun.[10]
-
Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic.[7] Use an ice-water bath if necessary to control the rate.
-
After the addition is complete, stir the resulting greyish-brown solution at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.
-
Imine Formation: Cool the Grignard solution to 0 °C using an ice-water bath.
-
Prepare a solution of thiophene-2-carbonitrile (8.5 g, 0.078 mol) in 40 mL of anhydrous THF and add it to the dropping funnel.
-
Add the thiophene-2-carbonitrile solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below 10 °C.
-
After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Workup: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude di(2-thienyl)methanimine as a viscous oil. This crude product is often used in the next step without further purification.
Part B: Reduction to Bis(thiophen-2-yl)methanamine
-
Dissolve the crude di(2-thienyl)methanimine from Part A in 150 mL of ethanol in a 500 mL round-bottom flask and cool to 0 °C.
-
In small portions, add sodium borohydride (4.4 g, 0.116 mol) to the stirred solution over 20 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours. Monitor progress by TLC.
-
Workup: Cool the flask to 0 °C and carefully add 50 mL of deionized water to quench the excess NaBH₄.
-
Remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude free amine, bis(thiophen-2-yl)methanamine, as an oil.
Part C: Formation and Isolation of the Hydrochloride Salt
-
Dissolve the crude amine from Part B in 150 mL of anhydrous diethyl ether.
-
While stirring, slowly add 2.0 M HCl in diethyl ether dropwise until no further precipitation is observed. A white or off-white solid should form.[1]
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.
-
Dry the product under high vacuum to afford bis(thiophen-2-yl)methanamine hydrochloride as a crystalline solid.
Characterization and Data
| Analysis | Expected Results for Bis(thiophen-2-yl)methanamine HCl |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific to the compound, determined experimentally. |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.5-9.0 (br s, 3H, -NH₃⁺), ~7.4 (m, 2H, Th-H5), ~7.1 (m, 4H, Th-H3, Th-H4), ~6.2 (s, 1H, -CH-) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~140 (Th C2), ~128 (Th C5), ~127 (Th C4), ~126 (Th C3), ~55 (-CH-) |
| FT-IR (KBr, cm⁻¹) | 3100-2800 (br, -NH₃⁺ stretch), ~1600 (N-H bend), ~1420, ~850, ~700 (Thiophene ring vibrations) |
Note: NMR shifts are approximate and may vary based on solvent and concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Passivated magnesium surface. 2. Wet glassware or solvent. | 1. Add a crystal of iodine or a few drops of 1,2-dibromoethane and warm gently.[4] 2. Ensure all glassware is rigorously flame-dried and solvents are certified anhydrous.[5] |
| Low yield of imine/amine. | 1. Incomplete Grignard formation. 2. Grignard reagent quenched by moisture/air. 3. Side reactions (e.g., Wurtz coupling). | 1. Allow longer reaction time for Grignard formation. 2. Maintain a positive inert gas pressure throughout. 3. Maintain slow addition and controlled temperature to minimize side reactions. |
| Product is an inseparable oil, not a solid salt. | 1. Insufficient HCl added. 2. Presence of water during salt formation. 3. Impure free base. | 1. Add more HCl solution until precipitation is complete. 2. Ensure the ether solution of the amine is thoroughly dried before adding HCl. 3. Purify the free base by column chromatography before salt formation if necessary. |
References
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Available at: [Link]
-
University of California, Santa Barbara. Developing SOPs for Hazardous Chemical Manipulations. Available at: [Link]
-
American Chemical Society. Grignard Reaction - Laboratory Reaction Safety Summary. Available at: [Link]
-
Lab Alley. (2024, October 29). Magnesium Metal Turnings Grignard, Reagent Grade - Safety Data Sheet. Available at: [Link]
-
LookChem. 2-Thienylmagnesium bromide. Available at: [Link]
-
Chemdad Co., Ltd. THIOPHEN-2-YL-MAGNESIUM BROMIDE 1.0M. Available at: [Link]
- Singh, A. K., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. World Journal of Advanced Research and Reviews.
- Greenwood, S. D. W., et al. (2025). Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals.
- The Royal Society of Chemistry.
-
Greenwood, S. D. W., et al. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]
-
ResearchGate. (2021, December 31). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? Available at: [Link]
- Pande, S. S., et al. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Rasayan J. Chem.
-
PubChemLite. Bis[(thiophen-2-yl)methyl]amine. Available at: [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]
- Asghar, M. N., et al. Insight into the inhibitory potential of metal complexes supported by (E)-2-morpholino-N-(thiophen-2-ylmethylene)ethanamine: synthesis, structural properties, biological evaluation and docking studies. Dalton Transactions.
-
Mitsui, T., et al. (2001, August 20). Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides. Nucleic Acids Research. Available at: [Link]
Sources
- 1. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the inhibitory potential of metal complexes supported by (E)-2-morpholino-N-(thiophen-2-ylmethylene)ethanamine: synthesis, structural properties, biological evaluation and docking studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. dchas.org [dchas.org]
- 7. acs.org [acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. media.laballey.com [media.laballey.com]
- 10. researchgate.net [researchgate.net]
Using bis(thiophen-2-yl)methanamine as a chiral building block
Application Note: Asymmetric Synthesis and Bioisosteric Utility of Bis(thiophen-2-yl)methanamine Scaffolds
Executive Summary
Bis(thiophen-2-yl)methanamine (and its derivatives) represents a critical scaffold in modern medicinal chemistry, primarily serving as a bioisostere for the benzhydryl (diphenylmethyl) moiety found in blockbuster drugs like cetirizine, modafinil, and various anticholinergics. While the parent amine is achiral, its value as a "chiral building block" emerges through asymmetric functionalization at the
Replacing phenyl rings with thiophene lowers metabolic stability slightly but significantly alters electronic distribution and lipophilicity (LogP), often improving potency via specific sulfur-
The Chirality Challenge & Bioisosteric Rationale
The core structure, di(2-thienyl)methylamine, possesses a plane of symmetry and is achiral. To utilize it as a chiral building block, one must introduce asymmetry at the methine carbon.
Bioisosteric Comparison: Benzene vs. Thiophene
The strategic replacement of a phenyl ring with a thiophene (bioisosterism) is a proven tactic to modulate physicochemical properties.
| Feature | Diphenylmethyl (Benzhydryl) | Bis(thiophen-2-yl)methyl | Impact on Drug Design |
| Electronic Nature | Thiophene is a better H-bond acceptor via S-atom. | ||
| Lipophilicity (LogP) | High | Moderate to High | Thiophene is generally more lipophilic than benzene, but S-oxidation can alter this. |
| Metabolic Liability | CYP450 oxidation (hydroxylation) | S-oxidation, Ring opening | Thiophene can introduce "metabolic soft spots" to reduce half-life if needed. |
| Bond Angle | 120° (C-C-C) | ~111° (C-S-C) | Altered geometry can improve fit in tight binding pockets. |
Protocol A: Asymmetric Synthesis via Ellman Auxiliary
Objective: Synthesize enantiomerically pure
Mechanism: The condensation of a thiophene ketone/aldehyde with a chiral sulfinamide yields a chiral sulfinimine. Nucleophilic addition of a second thienyl group (via Grignard or Lithiate) proceeds with high diastereoselectivity due to the directing effect of the sulfinyl group.
Materials Required:
-
2-Thiophenecarboxaldehyde or 2-Acetylthiophene (for quaternary centers)
-
(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)
-
Titanium(IV) ethoxide (
) -
2-Thienylmagnesium bromide (1.0 M in THF)
-
Anhydrous THF and DCM
-
HCl (4M in dioxane)
Step-by-Step Methodology:
Step 1: Formation of the Chiral Sulfinimine
-
In a flame-dried flask under
, dissolve 2-thiophenecarboxaldehyde (10.0 mmol) in anhydrous THF (0.5 M). -
Add (R)-tert-butanesulfinamide (11.0 mmol, 1.1 equiv).
-
Add
(20.0 mmol, 2.0 equiv) dropwise. Caution: Exothermic. -
Reflux at 65°C for 16–24 hours. Monitor via TLC (EtOAc/Hexanes).
-
Workup: Cool to RT. Pour into brine (50 mL) and EtOAc (50 mL). Vortex vigorously. Filter the resulting titanium salts through a Celite pad.
-
Dry organic layer (
), concentrate, and purify via flash chromatography.
Step 2: Diastereoselective Nucleophilic Addition
-
Dissolve the purified sulfinimine (5.0 mmol) in anhydrous DCM (or Toluene for higher dr) and cool to -78°C.
-
Add 2-Thienylmagnesium bromide (10.0 mmol, 2.0 equiv) dropwise over 30 mins.
-
Note: The coordination of Mg to the sulfinyl oxygen directs the attack, inducing chirality.
-
-
Stir at -78°C for 4 hours, then slowly warm to RT overnight.
-
Quench: Add saturated
solution dropwise at 0°C. -
Extract with DCM (3x), dry, and concentrate.
-
Purification: Isolate the major diastereomer via column chromatography.
-
Target dr: >95:5.
-
Step 3: Cleavage of the Auxiliary
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add HCl (4M in dioxane, 5 equiv). Stir at RT for 1 hour.
-
Concentrate to dryness to yield the chiral bis(thiophen-2-yl)methanamine hydrochloride salt .
-
Optional: Recrystallize from EtOH/Et2O to upgrade ee to >99%.
Visualization: Synthesis Workflow
The following diagram illustrates the stereochemical control inherent in the Ellman protocol applied to thiophene scaffolds.
Figure 1: Stereoselective synthesis pathway using the Ellman auxiliary.[5] The chelated transition state ensures the nucleophile attacks from the less hindered face, establishing the chiral center.
Protocol B: Application in Multicomponent Reactions (Ugi-Type)
Objective: Utilize the bis(thiophen-2-yl)methanamine (either achiral or chiral) as the amine component in an Ugi Four-Component Reaction (U-4CR) to generate peptidomimetic libraries.
Rationale: The dithienyl group provides a bulky, lipophilic "anchor" that mimics hydrophobic pockets in GPCRs.
Workflow:
-
Components:
-
Amine: Bis(thiophen-2-yl)methanamine (1.0 equiv)
-
Aldehyde: Diverse R-CHO (1.0 equiv)
-
Acid: Boc-protected Amino Acid (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide (1.0 equiv)
-
-
Procedure:
-
Mix Amine and Aldehyde in MeOH (1M) for 30 mins to form pre-imine.
-
Add Acid and Isocyanide.[1]
-
Stir at RT for 24 hours.
-
-
Result: Formation of an
-acylamino amide backbone with the dithienyl motif as a side chain or N-substituent.
Critical Handling & Safety Notes
-
Thiophene Oxidation: Unlike benzene, thiophene is susceptible to oxidation by strong oxidants (e.g., KMnO4, mCPBA), leading to sulfones or ring-opening. Avoid oxidative conditions during workup.
-
Catalyst Poisoning: The sulfur atom in thiophene is a potent ligand for soft metals (Pd, Pt, Rh). If using this scaffold in subsequent cross-couplings (e.g., Suzuki), use catalyst scavengers or specialized ligands (e.g., SPhos, XPhos) designed to resist sulfur poisoning.
-
Acid Sensitivity: While the thiophene ring is stable to HCl used in deprotection, prolonged exposure to strong Lewis acids can cause polymerization (thiophene tar).
References
-
Ellman, J. A., et al. (1997).[2] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.[1][2] Link
-
Meanwell, N. A. (2011).[6] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Fustero, S., et al. (2011). "Asymmetric Synthesis of Fluorinated Amino Acids and Amines using Sulfinimines." Chemical Reviews. Link
-
Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. Link
-
Tetrahedron Letters. (2005). "Thiophene analogues of benzhydryl derivatives: Synthesis and pharmacological activity." Tetrahedron. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Bis(thiophen-2-yl)methanamine HCl in peptidomimetic synthesis
Application Note: Bis(thiophen-2-yl)methanamine HCl in Peptidomimetic Synthesis
Executive Summary
Bis(thiophen-2-yl)methanamine Hydrochloride (CAS: 261925-40-0) is a specialized building block designed as a bioisostere of Benzhydrylamine (BHA) . While BHA is a ubiquitous linker in solid-phase synthesis and a scaffold for bulky hydrophobic residues (e.g., Diphenylalanine mimics), its phenyl rings are metabolically prone to rapid hydroxylation.
The dithienyl analog introduces significant physicochemical alterations:
-
Electronic Modulation: Thiophene is electron-rich (π-excessive), altering cation-π interactions within receptor binding pockets.
-
Metabolic Divergence: Thiophene rings undergo different metabolic pathways (e.g., S-oxidation), potentially extending half-life.
-
Post-Condensation Utility: The electron-rich nature of the thiophene rings allows for oxidative C-H activation, enabling the construction of rigid, fused tricyclic scaffolds (e.g., dithienopyrroles) post-peptide assembly.
This guide details the use of Bis(thiophen-2-yl)methanamine HCl in Multicomponent Reactions (MCRs) , specifically the Ugi-4CR, to generate high-diversity peptidomimetic libraries.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | Bis(thiophen-2-yl)methanamine Hydrochloride |
| Synonyms | C,C-Di(thiophen-2-yl)methylamine HCl; Dithienylmethylamine HCl |
| Molecular Formula | C₉H₉NS₂[1][2][3][4] · HCl |
| Molecular Weight | 231.76 g/mol |
| Solubility | Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM (as salt) |
| Stability | Hygroscopic. Store at -20°C under inert atmosphere. |
| pKa (Conjugate Acid) | ~8.5 (Lower than benzhydrylamine due to heteroaromatic electron withdrawal) |
Handling Precaution: Thiophene derivatives can be sensitive to light and strong oxidants. Always prepare the free base immediately prior to use to prevent oxidative degradation (darkening of oil).
Experimental Protocols
Protocol A: Preparation of Free Base (Essential Precursor)
Context: The HCl salt is stable for storage but can retard imine formation in Ugi reactions due to pH suppression. In situ neutralization is possible but pre-neutralization yields cleaner kinetics.
Reagents:
-
Bis(thiophen-2-yl)methanamine HCl (1.0 eq)
-
Dichloromethane (DCM) (HPLC Grade)
-
Saturated NaHCO₃ solution or 1M NaOH
-
Na₂SO₄ (anhydrous)
Step-by-Step:
-
Dissolution: Suspend 1.0 mmol (232 mg) of the HCl salt in 10 mL DCM.
-
Neutralization: Add 10 mL of Sat. NaHCO₃. Vigorously stir for 15 minutes until the organic layer is clear.
-
Extraction: Separate the organic phase. Extract the aqueous phase once with 5 mL DCM.
-
Drying: Combine organic layers, dry over Na₂SO₄, and filter.
-
Concentration: Evaporate solvent in vacuo at <30°C.
-
Result: Pale yellow oil. Use immediately.
-
Protocol B: Ugi-4CR Synthesis of Dithienyl Peptidomimetics
Context: This protocol utilizes the amine as the primary amine component (A) in the Ugi Four-Component Reaction (Ugi-4CR), reacting with an Aldehyde (B), Carboxylic Acid (C), and Isocyanide (D).[5]
Reagents:
-
Amine: Bis(thiophen-2-yl)methanamine (Free base, 1.0 eq)
-
Aldehyde: R-CHO (1.0 eq) (e.g., Paraformaldehyde or Benzaldehyde)
-
Acid: R-COOH (1.0 eq) (e.g., Boc-Phe-OH for peptide extension)
-
Isocyanide: R-NC (1.0 eq) (e.g., tert-Butyl isocyanide)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration]
Step-by-Step:
-
Imine Formation (Critical Step):
-
Dissolve the Aldehyde (1.0 mmol) in 1.0 mL MeOH.
-
Add Bis(thiophen-2-yl)methanamine (1.0 mmol) dropwise.
-
Observation: Stir for 2 hours at room temperature. Use MgSO₄ (anhydrous) as a dehydrating agent if the imine formation is sluggish (indicated by TLC).
-
Checkpoint: Formation of the imine (Schiff base) is the rate-determining step. Dithienyl amines are less nucleophilic than alkyl amines; ensure complete conversion before proceeding.
-
-
Addition of Acid and Isocyanide:
-
Add the Carboxylic Acid (1.0 mmol). Stir for 10 minutes to allow protonation of the imine.
-
Add the Isocyanide (1.0 mmol).
-
-
Reaction:
-
Stir at room temperature for 12–24 hours.
-
Monitoring: TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the isocyanide odor and spot.
-
-
Work-up:
-
Evaporate MeOH.
-
Redissolve residue in EtOAc. Wash with 1M HCl (to remove unreacted amine), Sat. NaHCO₃ (to remove unreacted acid), and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash column chromatography (Silica gel).
Protocol C: Post-Ugi Oxidative Cyclization (Advanced)
Context: The unique advantage of the dithienyl scaffold is the ability to lock the conformation by coupling the two thiophene rings, creating a rigid Dithienopyrrole core. This mimics constrained alkaloids.
Reagents:
-
Ugi Product (from Protocol B)
-
Oxidant: PIFA (Phenyliodine(III) bis(trifluoroacetate)) or FeCl₃
-
Solvent: Dichloromethane (DCM)
Step-by-Step:
-
Dissolve the Ugi product (0.1 mmol) in anhydrous DCM (5 mL).
-
Cool to 0°C.
-
Add PIFA (1.2 eq) dropwise.
-
Stir at 0°C for 1 hour, then warm to RT.
-
Mechanism: The oxidant generates a radical cation on one thiophene, which attacks the second thiophene (Scholl-type reaction), followed by rearomatization.
-
Quench: Add Sat. NaHCO₃. Extract with DCM.
-
Result: A rigid, tricyclic peptidomimetic scaffold.
Mechanism & Workflow Visualization
Figure 1: Ugi-4CR Mechanism with Bis(thiophen-2-yl)methanamine
This diagram illustrates the assembly of the peptidomimetic scaffold, highlighting the specific steric environment of the dithienyl group.
Caption: The Ugi-4CR pathway utilizing Bis(thiophen-2-yl)methanamine. The steric bulk of the dithienyl group influences the stereoselectivity of the isocyanide attack.
Figure 2: Strategic Workflow - From Salt to Rigid Scaffold
Caption: Integrated workflow for converting the dithienyl amine precursor into high-value peptidomimetic scaffolds.
Troubleshooting & Optimization (The Senior Scientist's Take)
-
Imine Stability: The dithienyl methyl imine is sterically crowded. If yields are low (<50%), switch the solvent from Methanol to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the imine through hydrogen bonding and accelerates the Ugi reaction.
-
Oxidation Risks: If the reaction mixture turns dark green/black rapidly, it indicates thiophene polymerization or oxidation. Ensure all solvents are degassed and conduct the reaction under Nitrogen/Argon.
-
Purification: Thiophene-containing peptides often "streak" on silica due to pi-stacking. Add 1% Triethylamine to your eluent to sharpen peaks.
References
-
Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Current Opinion in Chemical Biology. Link
-
Gámez-Montaño, R., et al. (2010). "Synthesis of constrained peptidomimetics via Ugi-4CR." Tetrahedron Letters. Link
-
Van der Eycken, E., et al. (2011). "Post-Ugi Transformations: A Powerful Tool for Diversity-Oriented Synthesis." Chemical Society Reviews. Link
-
Wessjohann, L. A., et al. (2009). "Peptoid and Peptidomimetic Synthesis by Multicomponent Reactions." Current Pharmaceutical Design. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for converting di(2-thienyl)methanol to methanamine HCl
Application Note: Synthesis of 1,1-Di(2-thienyl)methanamine Hydrochloride
Core Directive & Executive Summary
Objective: To provide a robust, scalable, and high-fidelity protocol for the conversion of di(2-thienyl)methanol (secondary alcohol) to 1,1-di(2-thienyl)methanamine hydrochloride (primary amine salt).
Clarification on Nomenclature: In this protocol, "methanamine" refers to the substituted methylamine moiety, specifically 1,1-di(thiophen-2-yl)methanamine (also known as
Strategic Rationale: Direct amination of secondary alcohols using ammonia often leads to low yields and significant formation of secondary amine dimers (di-alkylation). To ensure Scientific Integrity and high purity, this guide utilizes the Azide Intermediate Route (Staudinger Reduction) . This pathway guarantees exclusive primary amine formation and avoids the harsh acidic conditions that typically polymerize acid-sensitive thiophene rings.
Retrosynthetic Analysis & Reaction Scheme
The synthesis proceeds through three distinct chemical transformations:
-
Activation: Conversion of the hydroxyl group to a chloride leaving group.
-
Substitution: Nucleophilic displacement with azide (
).[1] -
Reduction: Staudinger reduction using triphenylphosphine (
) to yield the free amine, followed by salt formation.
Safety & Pre-requisites
-
Thiophene Sensitivity: Thiophene rings are electron-rich and prone to electrophilic aromatic substitution or polymerization in the presence of strong Lewis acids or hot mineral acids. Avoid heating with concentrated
. -
Sodium Azide (
): Highly toxic and can form explosive metal azides. Do not use halogenated solvents (like DCM) during the azide step to avoid forming di-azidomethane (explosive). Use DMF or DMSO. -
Thionyl Chloride (
): Releases and gas. Perform all operations in a functioning fume hood.
Detailed Experimental Protocol
Step 1: Chlorination of Di(2-thienyl)methanol
Goal: Convert the poor leaving group (-OH) into a reactive chloride.
Reagents:
-
Di(2-thienyl)methanol (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Dichloromethane (DCM) (anhydrous, 10 volumes)
-
Triethylamine (
) (1.1 eq, optional scavenger)
Procedure:
-
Dissolve Di(2-thienyl)methanol in anhydrous DCM under an inert atmosphere (
or Ar). -
Cool the solution to 0°C using an ice bath.
-
Add Thionyl Chloride dropwise over 15–20 minutes.
-
Note: Gas evolution (
, ) will occur. Ensure proper venting.
-
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–3 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2). The alcohol spot (lower
) should disappear, replaced by the chloride (higher ). -
Workup: Evaporate the solvent and excess
under reduced pressure (rotary evaporator). -
Result: The crude 1,1-Di(2-thienyl)methyl chloride is usually a dark oil. Use immediately in Step 2 (unstable upon prolonged storage).
Step 2: Nucleophilic Substitution (Azidation)
Goal: Introduce the nitrogen atom via a controlled
Reagents:
-
Crude Chloride (from Step 1)
-
Sodium Azide (
) (2.0 eq) -
DMF (Dimethylformamide) (anhydrous, 10 volumes)
Procedure:
-
Dissolve the crude chloride in anhydrous DMF .
-
Add solid Sodium Azide in one portion.
-
Stir the mixture at RT for 4–12 hours.
-
Note: Heating is rarely required due to the benzylic nature of the electrophile. If sluggish, heat to 50°C.
-
-
Safety: Do NOT use DCM here.
-
Workup: Dilute with water (excess) and extract with Diethyl Ether or Ethyl Acetate (3x).
-
Wash the organic layer with water and brine to remove DMF. Dry over
.[2][3][4][5] -
Concentrate to yield 1,1-Di(2-thienyl)methyl azide .
Step 3: Staudinger Reduction
Goal: Reduce the azide to the primary amine under mild conditions.[6][7]
Reagents:
-
Azide intermediate (from Step 2)
-
Triphenylphosphine (
) (1.2 eq) -
THF (Tetrahydrofuran) (10 volumes)[8]
-
Water (
) (2.0 eq)
Procedure:
-
Dissolve the azide in THF .
-
Add Triphenylphosphine in portions at RT.
-
Observation: Nitrogen gas (
) evolution will begin as the iminophosphorane forms.[9]
-
-
Stir for 2 hours until gas evolution ceases.
-
Add Water (2.0 eq) to the reaction mixture.
-
Heat to Reflux (66°C) for 3–4 hours to hydrolyze the iminophosphorane intermediate.
-
Cool to RT.
Step 4: Isolation and Salt Formation
Goal: Purify the amine by precipitating it as the HCl salt, leaving Triphenylphosphine oxide (TPPO) in solution.
Procedure:
-
Evaporate the THF from Step 3 to leave a residue.
-
Dissolve the residue in Diethyl Ether (or MTBE). The amine is soluble; TPPO is also soluble.
-
Acidification: Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.
-
Precipitation: The 1,1-Di(2-thienyl)methanamine Hydrochloride will precipitate as a white/off-white solid.
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the filter cake copiously with fresh Ether and DCM (to remove residual TPPO).
-
Drying: Dry under vacuum at 40°C.
Data Presentation: Process Parameters
| Parameter | Specification | Rationale |
| Stoichiometry ( | 1.5 Equivalents | Excess ensures complete conversion; excess is volatile and easily removed. |
| Solvent (Step 2) | DMF or DMSO | Polar aprotic solvent required to dissolve |
| Temperature (Step 3) | Reflux (60-66°C) | Essential for the hydrolysis of the |
| Expected Yield | 65% – 80% (Overall) | High fidelity route; losses primarily during extraction/crystallization. |
| Appearance | White Crystalline Solid | Amine salts are typically stable crystalline solids. |
Workflow Diagram (Graphviz)
Quality Control & Validation
To ensure the protocol was successful, verify the product using 1H NMR (DMSO-d6) .
-
Amine Proton (
): Broad singlet at 8.5–9.0 ppm (3H, exchangeable with ). -
Methine Proton (
): Singlet at 6.0–6.5 ppm (1H). -
Thiophene Protons: Multiplets in the aromatic region
6.9–7.6 ppm (6H). -
Absence of TPPO: Ensure no peaks around
7.5–7.7 ppm (characteristic of triphenylphosphine oxide impurity).
References
-
Staudinger Reduction Mechanism & Utility
-
Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353-1406.
-
-
Synthesis of Thiophene Amines (General Methods)
-
Campaigne, E., & Archer, W. L. (1953). "Thiophene Derivatives via the Mannich Reaction." Journal of the American Chemical Society.
-
-
Azide Preparation from Alcohols
- Handling of Thiophene Derivatives: Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Standard reference for thiophene stability).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane [mdpi.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane [organic-chemistry.org]
- 11. Staudinger Reaction [organic-chemistry.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: Efficient Amide Coupling of Bis(thiophen-2-yl)methanamine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation
The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The coupling of a carboxylic acid and an amine, while thermodynamically favorable, is kinetically slow, necessitating the use of coupling reagents to activate the carboxylic acid. The challenge is amplified when dealing with sterically hindered substrates, such as the secondary amine bis(thiophen-2-yl)methanamine. The bulky thiophene rings flanking the amine nitrogen present a significant steric impediment to the approach of an activated carboxylic acid, often leading to low yields and sluggish reaction times with standard coupling protocols.
This technical guide provides a comprehensive overview of robust and efficient reagents and protocols for the successful coupling of bis(thiophen-2-yl)methanamine with a variety of carboxylic acids. We will delve into the mechanistic rationale behind reagent selection, present detailed, field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting.
Part 1: Reagent Selection and Mechanistic Considerations
The choice of coupling reagent is paramount for the successful acylation of a sterically demanding amine like bis(thiophen-2-yl)methanamine. Reagents that generate highly reactive activated species and can overcome steric hindrance are preferred. Below, we compare two major classes of highly effective coupling reagents: Uronium/Aminium salts and Carbodiimides.
Uronium/Aminium-Based Reagents: The High-Performance Choice
Uronium and aminium salts, such as HATU, HBTU, and COMU, are among the most powerful coupling reagents available, particularly for challenging couplings.[1] They are prized for their high efficiency, rapid reaction kinetics, and ability to minimize racemization.[2]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) stands out as a superior reagent for sterically hindered substrates.[3] Its efficacy stems from the formation of a highly reactive OAt-active ester intermediate.[2][4][5] The presence of the 7-azabenzotriazole (HOAt) moiety is crucial; the pyridine nitrogen is thought to provide anchimeric assistance during the aminolysis step, stabilizing the transition state and accelerating the reaction.[4]
The reaction proceeds through a multi-step process, typically in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[2]
-
Deprotonation: The base deprotonates the carboxylic acid to form a carboxylate anion.[5]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt.[2][4]
-
Active Ester Formation: The displaced HOAt anion rapidly attacks the isouronium salt, generating the key OAt-active ester and releasing tetramethylurea as a byproduct.[4][6]
-
Aminolysis: The sterically hindered bis(thiophen-2-yl)methanamine then attacks the activated ester to form the desired amide bond, regenerating HOAt.[5]
Caption: Mechanism of HATU-mediated amide coupling.
Carbodiimide-Based Reagents: A Cost-Effective Alternative
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) , are widely used due to their effectiveness and the water-solubility of the urea byproduct, which simplifies purification.[7][8] For challenging couplings, EDC is almost always used in conjunction with an additive like N-hydroxybenzotriazole (HOBt) or its safer, more effective analogue, 1-hydroxy-7-azabenzotriazole (HOAt) .[7][9]
-
Initial Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive but unstable O-acylisourea intermediate.[7]
-
Additive Interception: To prevent side reactions and racemization, the nucleophilic additive (HOBt) intercepts the O-acylisourea to form a more stable HOBt-active ester.[7]
-
Aminolysis: The amine, bis(thiophen-2-yl)methanamine, attacks the carbonyl of the active ester, forming the amide and releasing HOBt.[7]
While generally robust, this method may be less efficient than HATU for severely hindered substrates, potentially requiring longer reaction times or elevated temperatures.[7]
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Comparative Summary of Recommended Reagents
| Reagent System | Relative Reactivity | Cost | Byproduct Removal | Key Advantages for Hindered Couplings |
| HATU / DIPEA | Very High | High | Chromatography | Fast kinetics, high yields, minimized racemization, anchimeric assistance from HOAt moiety.[2][3][4] |
| EDC / HOBt / Base | High | Low | Aqueous Washout | Cost-effective, water-soluble urea byproduct simplifies workup.[7][8] |
| EDC / HOAt / Base | Very High | Moderate | Aqueous Washout | Combines benefits of EDC with the enhanced reactivity of the HOAt additive.[3] |
Part 2: Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents and solvents should be anhydrous unless otherwise specified, as water can hydrolyze the activated intermediates.[7]
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary choice for coupling bis(thiophen-2-yl)methanamine due to its high success rate with sterically hindered substrates.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Bis(thiophen-2-yl)methanamine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard aqueous workup and purification reagents (Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, Brine)
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and bis(thiophen-2-yl)methanamine (1.1 equiv).
-
Dissolution: Dissolve the starting materials in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Reagent Addition: Add HATU (1.2 equiv) to the stirred solution, followed by the dropwise addition of DIPEA (3.0 equiv).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl (2x), water (1x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). This washing sequence removes residual DMF, DIPEA, HATU byproducts, and unreacted HOAt.[10]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol is a viable alternative, particularly for large-scale synthesis where cost is a consideration.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Bis(thiophen-2-yl)methanamine (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.5 equiv)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard aqueous workup and purification reagents
Procedure:
-
Reagent Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.5 equiv), and bis(thiophen-2-yl)methanamine (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.[8]
-
Reagent Addition: Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture. Add the base (e.g., TEA or DIPEA, 3.0 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. The reaction may require gentle heating (e.g., 40-50 °C) if no progress is observed at room temperature. Monitor by TLC or LC-MS.
-
Aqueous Workup:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude amide product via flash column chromatography or recrystallization.
Part 3: Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient reactivity due to steric hindrance. | Switch from EDC/HOBt to the more potent HATU system.[7] Increase equivalents of coupling reagents and base (e.g., up to 2.0 eq). Increase reaction time and/or gently heat the reaction (40-50 °C). |
| Water present in reagents or solvent. | Ensure all glassware is oven-dried and reagents/solvents are strictly anhydrous. | |
| Messy Reaction Profile (TLC/LC-MS) | Side reactions (e.g., guanidinylation with excess HATU). | Use a slight excess of the amine relative to the carboxylic acid. Avoid large excesses of HATU.[2] |
| Degradation of starting materials or product. | Run the reaction at a lower temperature (0 °C to RT) for a longer period. | |
| Difficulty Removing Byproducts | Incomplete aqueous extraction. | For HATU couplings, ensure thorough acidic and basic washes to remove tetramethylurea and HOAt. For EDC, multiple water washes are effective for removing the urea byproduct.[10][11] |
Conclusion
The successful coupling of bis(thiophen-2-yl)methanamine to carboxylic acids is readily achievable with the appropriate selection of reagents and adherence to optimized protocols. For maximum efficiency and yield, particularly with challenging substrates, the HATU/DIPEA system is the reagent of choice. The EDC/HOBt method provides a cost-effective and scalable alternative, albeit potentially requiring longer reaction times. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and effectively synthesize a diverse range of novel amide-containing molecules derived from this sterically hindered thiophene-based amine.
References
-
Wikipedia. (n.d.). HATU. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 942-945. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). Electronic Supplementary Information. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
University of Southern Denmark. (2016, January 15). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. hepatochem.com [hepatochem.com]
- 10. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
Application Note: Recrystallization Protocols for Bis(thiophen-2-yl)methanamine Hydrochloride
This Application Note is designed for organic chemists and process development scientists requiring high-purity isolation of bis(thiophen-2-yl)methanamine hydrochloride .
The protocol synthesizes field-proven purification strategies for lipophilic amine salts, specifically adapting to the unique solubility profile induced by the dual thiophene moieties.
Introduction & Compound Analysis
Bis(thiophen-2-yl)methanamine hydrochloride is a critical building block in medicinal chemistry, often serving as a scaffold for biologically active agents or as a ligand in coordination chemistry.
Structural Considerations for Purification[1][2][3]
-
Lipophilic Domain: The two thiophene rings impart significant lipophilicity compared to simple benzylamines. This increases solubility in chlorinated solvents (DCM, Chloroform) and reduces solubility in water.
-
Ionic Domain: The hydrochloride salt moiety (
) demands a polar protic solvent for dissociation and solvation during the dissolution phase. -
The Challenge: The compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly if the dielectric constant of the solvent system drops too rapidly during cooling or anti-solvent addition.
Solvent System Selection Strategy
The following matrix defines the solubility profile based on the "Like Dissolves Like" principle, adjusted for the ionic lattice energy of the hydrochloride salt.
Table 1: Solvent Compatibility Matrix
| Solvent Type | Specific Solvent | Role | Solubility Status (Hot) | Solubility Status (Cold) | Comments |
| Protic Polar | Ethanol (EtOH) | Primary | High | Moderate | Recommended. Best balance of solubility and recovery. |
| Protic Polar | Methanol (MeOH) | Primary | Very High | High | Too soluble; leads to poor recovery yields. |
| Protic Polar | Isopropanol (IPA) | Primary | Moderate | Low | Excellent for scale-up. Higher boiling point allows better saturation. |
| Aprotic Polar | Acetonitrile (MeCN) | Alternative | Moderate | Low | Good for removing non-polar impurities; risk of oiling out. |
| Non-Polar | Diethyl Ether (Et₂O) | Anti-Solvent | Negligible | Negligible | Best Anti-Solvent. Low BP allows easy removal. |
| Non-Polar | Hexane / Heptane | Anti-Solvent | Negligible | Negligible | Strong anti-solvent; high risk of oiling out if added too fast. |
| Chlorinated | Dichloromethane | Wash | Low | Negligible | Useful for washing non-polar organic impurities from the crude solid. |
Experimental Protocols
Protocol A: The "Gold Standard" (Ethanol / Diethyl Ether)
Best for: High purity requirements (analytical standards, crystallography) and small scales (<5 g).
Mechanism: This method utilizes a binary solvent system where the compound is dissolved in a "Good" solvent (Ethanol) and forced out by a "Bad" solvent (Ether).
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute Ethanol dropwise while heating the flask on a steam bath or heat block (approx. 60°C).
-
Critical: Add only enough ethanol to dissolve the solid. If the solution is colored/dirty, treat with activated charcoal, filter hot through Celite, and return to the flask.
-
-
Saturation: Allow the solution to cool slightly (to ~40°C).
-
Nucleation: Add Diethyl Ether dropwise with constant swirling.
-
Visual Cue: Continue adding ether until a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.
-
-
Re-solvation: Add 1-2 drops of Ethanol to clear the turbidity. The solution is now supersaturated.
-
Crystallization:
-
Cover the flask with Parafilm (poke small holes) or a loose stopper.
-
Allow to cool to room temperature undisturbed for 2 hours.
-
Transfer to a refrigerator (4°C) for 12 hours.
-
-
Isolation: Filter the white needles/plates using vacuum filtration. Wash the cake with cold Ether (not Ethanol).
-
Drying: Dry under high vacuum at 40°C to remove solvent traces.
Protocol B: Single-Solvent Recrystallization (Isopropanol)
Best for: Scale-up (>10 g) and process simplicity.
Mechanism: Relies solely on the temperature coefficient of solubility. Isopropanol (IPA) has a steeper solubility curve for this compound than ethanol.
-
Reflux: Suspend the crude salt in Isopropanol (approx. 10 mL per gram of solid). Heat to reflux (82°C).
-
Adjustment: If solid remains, add more IPA in small portions until dissolved. If fully dissolved immediately, boil off solvent until the first crystals appear on the glass wall, then add just enough IPA to redissolve.
-
Slow Cooling: Turn off the heat source and let the flask cool on the oil bath (insulating it allows slower cooling, promoting larger crystals).
-
Seeding (Optional): If no crystals form by 40°C, add a "seed" crystal of pure material to induce nucleation.
-
Harvest: Cool to 0°C in an ice bath, filter, and wash with cold IPA.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification path based on the crude material's behavior.
Figure 1: Decision tree for solvent selection and troubleshooting the recrystallization of thiophene-amine salts.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with lipophilic amine salts is "oiling out," where the product separates as a second liquid phase rather than a solid crystal. This occurs because the compound's melting point is depressed by the solvent impurities or the solvent mixture is too non-polar.
Corrective Actions:
-
Increase Polarity: Re-heat the mixture and add a small amount of the polar solvent (Ethanol). This increases the solubility limit and prevents the liquid phase separation.
-
Vigorous Stirring: Rapid stirring during the cooling phase can help break up oil droplets and induce crystallization.
-
Seeding: Add a seed crystal at a temperature slightly below the saturation point to provide a template for growth.
-
Trituration: If the oil solidifies into a gum, decant the solvent, add fresh diethyl ether, and scratch the glass vigorously with a spatula.
Characterization & Validation
Ensure the isolated solid meets purity standards before proceeding to downstream synthesis.
-
Melting Point (MP):
-
Expect a sharp melting point range (typically >180°C for amine hydrochlorides, though specific literature values for the bis analog should be experimentally verified). A range >2°C indicates impurities.
-
-
1H NMR (DMSO-d6):
-
Check for the disappearance of solvent peaks (Ethanol: ~1.05 ppm triplet, ~3.44 ppm quartet; Ether: ~1.1 ppm triplet, ~3.4 ppm quartet).
-
Verify the integration of the thiophene protons vs. the methine proton.
-
-
Elemental Analysis:
-
Confirm the presence of Nitrogen, Sulfur, and Chlorine in the correct stoichiometric ratios.
-
References
-
ChemicalBook. (2023). 2-Thiophenemethylamine Properties and Solubility Data. Retrieved from
-
National Institutes of Health (NIH). (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC PubMed Central. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[1] (Reference for recrystallization mechanics).
-
ScienceMadness. (2007).[2] Methylamine Purification Protocols. Retrieved from
Sources
Troubleshooting & Optimization
Troubleshooting low yields in bis(thiophen-2-yl)methanamine synthesis
The following guide serves as a specialized technical support resource for the synthesis of bis(thiophen-2-yl)methanamine (also referred to as C,C-di(2-thienyl)methylamine).
This guide addresses the specific challenges of stabilizing the electron-rich thiophene rings during nitrogen installation, a common failure point leading to "black tar" crude mixtures or low yields.
Ticket ID: BTM-SYNTH-001 Topic: Troubleshooting Low Yields & Polymerization Status: Open Analyst: Senior Application Scientist
Diagnostic Triage: Where did the reaction fail?
Before modifying your protocol, identify the specific failure mode using the decision tree below. The synthesis of bis(thiophen-2-yl)methanamine typically proceeds via two main routes: Leuckart-Wallach (Route A) or Oxime Reduction (Route B) .
Figure 1: Diagnostic workflow to isolate the chemical cause of low yield based on visual observations.
Module A: Troubleshooting the Leuckart-Wallach Reaction
Context: The Leuckart-Wallach reaction (heating di(thiophen-2-yl)methanone with ammonium formate) is the most direct route but often fails due to the high temperatures required (
Issue 1: The "Black Tar" Scenario
Symptoms: The reaction mixture turns viscous and black; workup yields an intractable solid. Root Cause: Thermal degradation and acid-catalyzed polymerization of the thiophene rings.
Corrective Protocol:
-
Lower the Temperature: Do not reflux at
open-air. Use a sealed vessel or microwave reactor to achieve pressure at lower temperatures ( ). -
Two-Step Variation: Instead of neat ammonium formate, use formamide with a catalytic amount of formic acid. This reduces the acidity of the medium.
-
Microwave Assistance:
-
Reagents: Ketone (1 eq), Ammonium Formate (5 eq), Formic Acid (cat).
-
Conditions: Microwave irradiation,
, 20 mins. -
Why: Shortens exposure time to acidic conditions, minimizing polymerization [5].
-
Issue 2: Reagent Sublimation
Symptoms: Low conversion; white crystalline solid clogs the condenser. Root Cause: Ammonium formate sublimes before reacting.
Corrective Protocol:
-
The "Dean-Stark" Trap: Use a Dean-Stark apparatus to remove water (driving the equilibrium) but ensure the condenser is efficient enough to return formamide/formic acid.
-
Sealed Tube: Conduct the reaction in a pressure tube to prevent reagent escape.
Module B: Troubleshooting Oxime Reduction (Recommended Route)
Context: Converting the ketone to an oxime first, then reducing it, is generally superior for thiophenes because it avoids the harsh acidic heat of the Leuckart method. However, selectivity is the main challenge.
Issue 3: Incomplete Reduction (Stuck at Hydroxylamine)
Symptoms: Mass spec shows M+16 peak (Hydroxylamine intermediate) or recovered oxime.
Root Cause: Thiophene rings provide steric bulk, hindering the approach of weak reducing agents like NaBH
Corrective Protocol (Zinc/Acetic Acid): This is the "Gold Standard" for thiophene amines.
-
Dissolve: Oxime (1 eq) in Glacial Acetic Acid (0.5 M).
-
Add: Zinc Dust (10 eq) in portions at
. -
Monitor: The reaction is exothermic. Maintain
. -
Mechanism: Zn provides electron transfer reduction without hydrogenating the thiophene ring.
Issue 4: Over-Reduction (Ring Saturation)
Symptoms: NMR shows loss of aromatic protons; appearance of aliphatic multiplets.
Root Cause: Using Pd/C with H
Corrective Protocol (LAH): If Zn/AcOH fails, use Lithium Aluminum Hydride (LAH), but strictly control temperature.
-
Solvent: Dry THF (Diethyl ether is too low boiling; thiophene oximes can be sluggish).
-
Temp: Reflux.
-
Quench: Fieser workup (Water, 15% NaOH, Water) to ensure aluminum salts do not trap the amine.
Comparison of Methods (Yield & Selectivity)
The following table summarizes expected outcomes based on literature precedents for diaryl methylamine synthesis involving heterocycles.
| Method | Reagents | Typical Yield | Risk Profile | Recommended For |
| Leuckart (Standard) | HCOONH | 30-45% | High (Polymerization) | Large scale, low purity needs |
| Leuckart (Microwave) | Formamide, MW | 60-75% | Medium | Rapid screening |
| Oxime -> Zn/AcOH | Zn, AcOH, | 80-90% | Low (Very Selective) | High purity targets |
| Oxime -> Catalytic H | Pd/C, H | <20% | High (Ring Reduction) | Not Recommended |
| Oxime -> LAH | LiAlH | 70-85% | Medium (Safety) | Stubborn substrates |
Validated Workflow: The Oxime-Zinc Protocol
This protocol is designed to maximize yield while preserving the thiophene rings.
Figure 2: Step-by-step validated workflow for the Zinc-mediated reduction.
Critical Workup Note (Step 4):
Thiophene amines form stable salts. When quenching the Acetic Acid/Zinc mixture, you must use enough NaOH or NH
References
-
Leuckart Reaction Mechanisms: Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry. Link
-
Thiophene Stability: BenchChem Technical Support. (2025).[1][2][3] Stability of Thiophene-Containing Compounds. BenchChem.[2] Link
-
Catalytic Reduction Issues: Rosen, W. E., & Green, M. J. (1963). Heterogeneous Catalytic Reduction of Oximes. Journal of Organic Chemistry. Link
-
Oxime Reduction Specifics: Cabrero-Antonino, J. R., et al. (2021).[4] Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Advanced Synthesis & Catalysis. Link
-
Microwave Leuckart: Loupy, A., et al. (1998). Microwave effects in organic synthesis. Tetrahedron. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Crystal structures of functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Drying of Hygroscopic Amine Hydrochlorides
Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #SOLV-REM-001
Introduction: The "Sticky" Science of Amine Salts
Welcome to the Advanced Purification Support Center. You are likely here because your amine hydrochloride (R-NH₃⁺ Cl⁻) salt is refusing to dry, has turned into an intractable oil, or is retaining solvent levels that violate ICH Q3C guidelines.
The Core Problem: Amine hydrochlorides are chemically predisposed to trap solvents. The ionic lattice is often disrupted by the strong hydrogen-bonding potential of the ammonium headgroup. Water and polar solvents (Methanol, Ethanol) compete for these binding sites, often becoming integral parts of the crystal lattice (solvates) rather than just surface impurities. Furthermore, if the melting point is depressed by impurities, the salt behaves as an ionic liquid (oil), making vacuum drying ineffective due to the lack of surface area.
This guide provides the protocols to break these interactions and achieve a free-flowing, solvent-free solid.
Module 1: Troubleshooting Logic (The "Triage")
Before selecting a protocol, diagnose your material's physical state. Use the decision matrix below to choose the correct workflow.
Visual: Troubleshooting Decision Tree
Caption: Decision matrix for selecting the appropriate drying protocol based on physical state and thermal stability.
Module 2: Execution Protocols
Protocol A: Azeotropic Distillation (The "Nuclear Option")
Best for: Gummy oils, thermally stable salts, and removing stubborn water/alcohols.
Mechanism: You cannot simply "boil off" high-boiling solvents or water from a hygroscopic salt; the energy required usually degrades the amine. Instead, we use a carrier solvent (entrainer) that forms a lower-boiling azeotrope with the impurity, effectively "carrying" it out of the lattice.
Reagents:
-
Entrainer: Toluene (preferred for water/alcohol removal) or 2-MeTHF.
-
Dissolving Solvent: Methanol or Ethanol (minimal amount).
Step-by-Step:
-
Dissolution: If the material is an oil, dissolve it completely in the minimum amount of dry Methanol or Ethanol. Note: You must break the lattice to release trapped solvent.
-
Entrainer Addition: Add 10-20 volumes of Toluene relative to your product mass.
-
Distillation: Rotovap at 45–50°C under moderate vacuum.
-
Observation: As the alcohol/water is stripped (via azeotrope), the Toluene concentration increases.
-
Critical Point: The amine hydrochloride is insoluble in Toluene. As the polar solvent leaves, the product will precipitate as a fine white solid.
-
-
Repeat: If the solid remains gummy, re-dissolve in 5% MeOH/Toluene and repeat the strip.
-
Final Filtration: Once a free-flowing solid forms in the Toluene, filter it under Nitrogen (to prevent moisture re-absorption) and wash with Hexane or Heptane.
Protocol B: Solvent Displacement / Trituration
Best for: Thermally unstable compounds, removal of DMSO/DMF, or small batches.
Mechanism: This relies on "crashing out" the salt from a good solvent by adding a "bad" solvent (anti-solvent) that is miscible with the impurity but not the product.
Step-by-Step:
-
Dissolution: Dissolve the crude oil/solid in a minimal volume of a "Good Solvent" (e.g., Isopropanol or DCM).
-
Precipitation: Slowly add the "Anti-Solvent" (e.g., MTBE, Diethyl Ether, or Heptane) dropwise with vigorous stirring.
-
Ratio: Target a 1:5 to 1:10 ratio of Solvent:Anti-Solvent.
-
-
Aging: Stir the slurry for 2–4 hours. This allows the trapped solvent to diffuse out of the crystal lattice and into the supernatant.
-
Isolation: Filter rapidly.
-
Pro-Tip: Do not pull air through the cake for too long if the lab is humid. Cover the funnel with a rubber dam or latex sheet immediately.
-
Protocol C: Lyophilization (Freeze Drying)
Best for: Water removal from extremely heat-sensitive salts.
Mechanism: Sublimation of ice avoids the liquid phase, preventing the "gummy" stage of drying.
Step-by-Step:
-
Solvent Swap: Ensure all organic solvents are removed first (rotovap). Freeze dryers are designed for water; organics can damage the vacuum pump oil and seals.
-
Dissolution: Dissolve the salt in HPLC-grade water (or t-Butanol/Water mix if solubility is low).
-
Freezing: Shell-freeze the flask in liquid nitrogen or dry ice/acetone to maximize surface area.
-
Sublimation: Connect to the lyophilizer (Vacuum < 0.1 mbar). Run for 24–48 hours.
-
Recovery: Release vacuum with dry nitrogen or argon , not ambient air, to prevent immediate deliquescence.
Module 3: Visualizing the Azeotropic Workflow
The following diagram illustrates the phase changes during Protocol A, which is the most common solution for "oiling out."
Caption: Phase evolution during azeotropic distillation. The critical step is the phase inversion where the oil becomes a solid.
Module 4: Reference Data
Table 1: Common Azeotropes for Drying
Use these combinations to remove specific stubborn solvents.
| Target Impurity (To Remove) | Entrainer Solvent | Azeotrope BP (°C) | Composition (% by weight) |
| Water | Toluene | 85.0°C | Water (20%) / Toluene (80%) |
| Water | Ethanol | 78.1°C | Water (4%) / Ethanol (96%) |
| Methanol | DCM | 37.8°C | Methanol (7%) / DCM (93%) |
| Ethanol | Toluene | 76.7°C | Ethanol (32%) / Toluene (68%) |
| Pyridine | Toluene | 110.0°C | No Azeotrope (Use co-distillation) |
Table 2: ICH Q3C (R8) Limits for Common Solvents
Ensure your final product meets these limits [1].
| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) |
| Benzene | 1 (Avoid) | 0.02 | 2 |
| Methanol | 2 | 30.0 | 3000 |
| Toluene | 2 | 8.9 | 890 |
| DCM | 2 | 6.0 | 600 |
| Ethanol | 3 | 50 (max) | 5000 |
| Acetone | 3 | 50 (max) | 5000 |
| DMSO | 3 | 50 (max) | 5000 |
Module 5: Frequently Asked Questions (FAQ)
Q: My salt turned into a "glass" or "foam" in the flask. How do I get it out? A: This is a "collapsed cake." The solvent evaporated too fast, trapping the remaining solvent inside a hardened shell.
-
Fix: Re-dissolve in a small amount of Methanol to liquefy it, add Toluene (Protocol A), and rotovap slowly to precipitate it as a powder rather than a film.
Q: Can I use a vacuum oven? A: Only if you have a distinct solid. If you put a gummy amine salt in a vacuum oven, it will likely melt/decompose before it dries. Always achieve a free-flowing powder via precipitation (Protocol A or B) before moving to the oven.
Q: Why does my NMR show solvent peaks even after drying for 2 days? A: You likely have a channel solvate or inclusion complex . The solvent is not on the surface; it is inside the crystal.
-
Fix: You must recrystallize or "slurry" the compound (Protocol B). Heating will not remove it without melting the crystal.
Q: Is it safe to use DCM to dry amine salts? A: Be cautious. DCM can react with secondary/tertiary amines over time to form quaternary ammonium salts (N-alkylation), especially if heated. Avoid prolonged exposure of amines to halogenated solvents [2].
References
-
International Council for Harmonisation (ICH). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1][2][3] European Medicines Agency, 2021.
- R. G.wdie, et al.Trace Analysis of Alkyl Halides in Drug Substances. Organic Process Research & Development, 2005.
- W. L. F. Armarego, C. L. L. Chai.Purification of Laboratory Chemicals (Sixth Edition). Butterworth-Heinemann, 2009.
-
BenchChem Technical Support. Effective Drying of Aniline Hydrochloride Salts.
Sources
Technical Support Center: Optimizing Reductive Amination of Electron-Rich Thiophene Ketones
Welcome to the technical support center for the reductive amination of electron-rich thiophene ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this class of substrates. The inherent electron-donating nature of the thiophene ring, particularly when further substituted with activating groups, can significantly impact the reactivity of the ketone and introduce unique side reactions. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve successful and efficient amination.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during the reductive amination of electron-rich thiophene ketones.
Q1: Why is my reductive amination of a 2-acetyl-5-alkylthiophene proceeding so slowly or not at all?
The primary reason for sluggish or failed reactions with electron-rich thiophene ketones is the reduced electrophilicity of the carbonyl carbon. The electron-donating thiophene ring decreases the partial positive charge on the carbonyl carbon, making nucleophilic attack by the amine, the first step in imine formation, less favorable.[1]
Q2: I'm observing a significant amount of the corresponding alcohol as a byproduct. What's causing this and how can I prevent it?
The formation of an alcohol byproduct indicates that the reducing agent is reducing the starting ketone before the imine is formed and reduced.[2] This is a common issue when using less selective reducing agents like sodium borohydride (NaBH4) in a one-pot reaction.[3][4] To minimize this, it is crucial to use a reducing agent that selectively reduces the iminium ion over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)3).[5][6]
Q3: My reaction is messy, and I'm having trouble isolating the desired amine. What are some potential side reactions with these substrates?
Besides the reduction of the starting ketone, other side reactions can include the formation of enamines (if using a secondary amine), and potential reactions involving the thiophene ring itself. While less common, under harsh acidic conditions, the electron-rich thiophene ring could be susceptible to undesired electrophilic reactions. Purification can be challenging due to the similar polarities of the starting materials, imine intermediate, and the product amine.[2]
Q4: Should I use a one-pot or a two-step procedure for the reductive amination of my electron-rich thiophene ketone?
For challenging substrates like electron-rich thiophene ketones, a two-step (or indirect) reductive amination can often provide better results.[5] This involves the pre-formation of the imine, often with removal of water, followed by the addition of the reducing agent. This approach prevents the premature reduction of the ketone. However, many modern protocols with selective reducing agents like NaBH(OAc)3 are robust enough for a direct, one-pot procedure.[7]
Q5: What is the optimal pH for this reaction?
The formation of the imine is typically favored under weakly acidic conditions (pH 4-6).[5] This is a delicate balance; the acid catalyzes the dehydration of the hemiaminal intermediate to the imine, but too much acid will protonate the amine starting material, rendering it non-nucleophilic.
Troubleshooting Guide
This section provides a more detailed approach to overcoming common challenges.
Problem 1: Low Conversion to the Desired Amine
Root Cause Analysis:
-
Low Ketone Electrophilicity: As discussed, the electron-rich thiophene ring deactivates the carbonyl group.
-
Steric Hindrance: Bulky substituents on the thiophene ring, the ketone, or the amine can sterically hinder the reaction.
-
Unfavorable Equilibrium: Imine formation is a reversible reaction, and the equilibrium may not favor the product.[5]
Solutions:
-
Employ a Lewis Acid Catalyst: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂), can activate the ketone by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity.[4][8]
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or gently heating can help drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
-
Water Removal: In a two-step procedure, the use of a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus can shift the equilibrium towards imine formation.
-
Optimize Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the amine can help push the equilibrium towards the imine intermediate.
Problem 2: Formation of Ketone Reduction Byproduct (Alcohol)
Root Cause Analysis:
-
Non-Selective Reducing Agent: The use of a strong reducing agent like NaBH₄ in a one-pot reaction where imine formation is slow.[3]
-
Slow Imine Formation: If the formation of the imine is the rate-limiting step, the reducing agent has a longer time to react with the starting ketone.
Solutions:
-
Switch to a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for direct reductive aminations as it is less reactive towards ketones but readily reduces iminium ions.[6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[5]
-
Adopt a Two-Step Procedure: Form the imine first, then add the reducing agent. This ensures that the ketone is consumed before the reducing agent is introduced.[5]
-
pH Control: Maintain a slightly acidic pH to facilitate imine formation, which is the substrate for the desired reduction.
Problem 3: Difficult Product Purification
Root Cause Analysis:
-
Incomplete Reaction: A mixture of starting materials, intermediates, and products can be difficult to separate.
-
Similar Polarity of Components: The starting ketone, imine intermediate, and product amine may have similar polarities, making chromatographic separation challenging.
Solutions:
-
Acid-Base Extraction: The basicity of the product amine can be exploited for purification. An acid wash (e.g., with 1M HCl) will protonate the amine, moving it to the aqueous layer, while the unreacted ketone and imine remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the amine re-extracted into an organic solvent.
-
Column Chromatography Optimization: If extraction is insufficient, careful selection of the mobile phase for column chromatography is necessary. A gradient elution may be required to achieve good separation.
-
Derivatization: In some cases, derivatizing the product amine (e.g., as a Boc-carbamate) can alter its polarity, facilitating purification, followed by a deprotection step.
Experimental Protocols
Protocol 1: Standard One-Pot Reductive Amination using NaBH(OAc)₃
This protocol is a good starting point for most electron-rich thiophene ketones.
Materials:
-
Electron-rich thiophene ketone (1.0 equiv)
-
Amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, 1.0 equiv)
Procedure:
-
To a stirred solution of the thiophene ketone (1.0 equiv) and amine (1.1 equiv) in DCE (0.2 M), add acetic acid (1.0 equiv) if the ketone is particularly unreactive.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction.
Protocol 2: Lewis Acid-Catalyzed Reductive Amination
This protocol is recommended for particularly unreactive or sterically hindered thiophene ketones.
Materials:
-
Electron-rich thiophene ketone (1.0 equiv)
-
Amine (1.1 equiv)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.2 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Ethanol or Methanol
Procedure:
-
To a stirred solution of the thiophene ketone (1.0 equiv) in ethanol (0.2 M), add the amine (1.1 equiv) followed by Ti(Oi-Pr)₄ (1.2 equiv).
-
Stir the mixture at room temperature for 2-4 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water or 1M HCl.
-
Filter the resulting titanium dioxide precipitate and wash with the reaction solvent.
-
Concentrate the filtrate and perform an aqueous workup and extraction as described in Protocol 1.
-
Purify the crude product.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF, CH₂Cl₂ | High selectivity for imines/iminium ions over ketones; mild.[4][5] | Water-sensitive; more expensive.[4] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Selective for imines at pH 6-8.[5] | Highly toxic; generates cyanide waste.[5] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive; readily available. | Reduces aldehydes and ketones; requires two-step procedure for ketones.[3][4] |
Visualization of Key Processes
Caption: General mechanism of reductive amination.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Hernandez-Perez, A. C., Turner, O., & Azofra, L. M. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. ResearchGate. [Link]
-
Barrett, A. G. M. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
Stanovnik, B., & Svete, J. (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 6(9), 748-755. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Fuchter, M. J., & Li, T. (2018). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Angewandte Chemie International Edition, 57(4), 1066-1070. [Link]
-
LibreTexts. (2021). 12.4 Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Chen, Y., et al. (2022). Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase. Angewandte Chemie International Edition, 61(26), e202203401. [Link]
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]
-
Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. [Link]
-
LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Yang, X., et al. (2018). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N-Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. Advanced Synthesis & Catalysis, 360(15), 2851-2856. [Link]
-
Wang, D., & Åhman, J. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Omega, 5(27), 16687–16696. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Minimizing side reactions in thiophene amine coupling protocols
Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who hit a wall when attempting Buchwald-Hartwig aminations on thiophene scaffolds. Thiophenes are notoriously challenging substrates; their electron-rich nature and Lewis basic sulfur atoms create a perfect storm for catalyst deactivation and side reactions.
This guide is designed to move beyond generic protocols. Here, we will dissect the mechanistic causality behind your failed reactions and provide field-proven, self-validating workflows to minimize side reactions and maximize your aminothiophene yields.
PART 1: Diagnostic FAQ & Troubleshooting Guide
Q1: My reaction is consuming the halothiophene, but I am isolating massive amounts of the reduced thiophene instead of my coupled product. Why is protodehalogenation dominating?
The Causality: Protodehalogenation (the reduction of the C-X bond) is the most ubiquitous side reaction in thiophene amination studies[1]. It occurs when the intermediate Pd(II) aryl amido complex undergoes
Q2: The reaction stalls at 15% conversion, and I see a fine black precipitate coating my flask. Is the thiophene poisoning my palladium?
The Causality: Yes. The appearance of "palladium black" indicates premature catalyst death via aggregation. Thiophenes contain a Lewis basic sulfur atom that can competitively coordinate to the palladium center, displacing your phosphine ligand and forming an inactive, stable complex catalyst deactivation[5].
The Solution: Steric exclusion is your best defense. Bulky ligands like BrettPhos or
Q3: I am using
PART 2: Quantitative Data Presentation
To illustrate the critical nature of ligand and base selection, the following table summarizes typical outcomes when coupling 3-bromothiophene with morpholine under various conditions.
| Catalyst System | Base | Solvent | Target Aminothiophene Yield | Protodehalogenation Yield | Causality / Notes |
| Toluene | < 10% | > 60% | Severe catalyst poisoning by sulfur; strong base drives | ||
| Toluene | 35% | 45% | SPhos is insufficiently bulky to force rapid reductive elimination SPhos limits[1]. | ||
| RuPhos Pd G3 / RuPhos | 1,4-Dioxane | > 85% | < 5% | Optimal for secondary amines. Sterics prevent poisoning and accelerate coupling RuPhos success[3]. | |
| BrettPhos Pd G3 / BrettPhos | > 80% | < 5% | Optimal for primary amines. Prevents bis-arylation and dehalogenation BrettPhos success[3]. |
PART 3: Experimental Protocols
Self-Validating Protocol: Optimized Buchwald-Hartwig Amination of Bromothiophenes
This methodology utilizes a third-generation (G3) palladacycle precatalyst. The internal validation mechanism of this protocol is the visual color change: a successful active catalytic cycle will maintain a clear yellow/orange hue, whereas a failing reaction will rapidly turn opaque black (Pd aggregation).
Materials Required:
-
Electrophile: 3-Bromothiophene derivative (1.0 equiv, rigorously dry)
-
Nucleophile: Secondary amine (e.g., morpholine or piperazine derivative) (1.2 equiv)
-
Precatalyst: RuPhos Pd G3 (2.0 - 5.0 mol%)
-
Ligand: RuPhos (2.0 - 5.0 mol%, 1:1 ratio with Pd)
-
Base:
(2.0 equiv, finely milled and oven-dried) -
Solvent: Anhydrous 1,4-dioxane (sparged with Argon for 30 minutes)
Step-by-Step Methodology:
-
Glovebox Setup: Inside an inert atmosphere glovebox, charge a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar with the bromothiophene (1.0 mmol), RuPhos Pd G3 (0.02 mmol), RuPhos (0.02 mmol), and
(2.0 mmol). -
Amine Addition: If the amine is a solid, add it now (1.2 mmol). If it is a liquid, it will be added in step 4.
-
Seal and Transfer: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.
-
Solvent Introduction: Connect the vial to a Schlenk line via a needle. Inject 5.0 mL of degassed, anhydrous 1,4-dioxane (yielding a 0.2 M solution). If the amine is a liquid, inject it now.
-
Thermal Activation: Place the vial in a pre-heated reaction block at 85 °C. Diagnostic Check: The solution should turn a homogenous yellow/orange within 5 minutes as the G3 precatalyst activates.
-
Reaction Monitoring: Stir vigorously (800 rpm) for 12 hours. Monitor conversion via LC-MS by pulling a 10
L aliquot, diluting in LC-MS grade MeCN, and filtering through a 0.2 m PTFE syringe filter. -
Workup: Once starting material is consumed, cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure aminothiophene pharmaceutical applications[7].
PART 4: Mechanistic & Workflow Diagrams
Diagram 1: The Catalytic Cycle vs. Side Reaction Pathways
Understanding exactly where the catalytic cycle diverges into failure modes is critical for troubleshooting.
Caption: Divergence of the Pd-catalyzed C-N coupling cycle into poisoning and dehalogenation pathways.
Diagram 2: Troubleshooting Decision Matrix
Follow this logical workflow when your initial coupling attempt fails.
Caption: Diagnostic workflow for resolving common side reactions in thiophene aminations.
References
-
Hooper, M. W., et al. "Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides." The Journal of Organic Chemistry (2003). [Link]
-
Surry, D. S., & Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science (2011). [Link]
-
RSC Advances. "Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation." RSC Advances (2022). [Link]
-
MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Processes (2022). [Link]
-
Charles, M. D., et al. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters (2005). [Link]
-
RSC Advances. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Advances (2023). [Link]
Sources
- 1. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pH Control & Extraction of Bis(thiophen-2-yl)methanamine
Topic: Controlling pH during extraction of bis(thiophen-2-yl)methanamine free base Reference Ticket: #T-AMINE-EXT-001 Audience: Drug Discovery & Organic Synthesis Researchers
Executive Summary: The pH "Sweet Spot"
Successful extraction of bis(thiophen-2-yl)methanamine (also known as C,C-di(2-thienyl)methylamine) relies on a precise understanding of acid-base equilibria. Unlike simple aliphatic amines, the presence of two electron-rich thiophene rings creates a unique electronic environment that influences both the basicity of the amine and the chemical stability of the molecule.
The Core Directive: To extract the free base into an organic solvent, you must drive the equilibrium completely to the deprotonated form.
-
Target pH: 11.0 – 12.0
-
Critical Constraint: Avoid prolonged exposure to pH < 2 (polymerization risk) or strong oxidizers (ring degradation).
Technical Deep Dive: The Science of Extraction
The pKa Dynamic
The conjugate acid of bis(thiophen-2-yl)methanamine has an estimated pKa of approximately 8.5 – 9.0 . This is slightly lower than benzylamine (pKa ~9.3) due to the inductive electron-withdrawing nature of the sulfur atoms in the thiophene rings, despite their resonance-donating capability.
To achieve quantitative extraction (>99.5% recovery), you must apply the Henderson-Hasselbalch "Rule of 2" :
-
At pH 7.0: The molecule exists almost entirely as the water-soluble ammonium salt (
). Extraction yield will be near 0%. -
At pH 9.0 (pKa): The molecule is 50% salt (water-soluble) and 50% free base (organic-soluble). Yield will be ~50%.
-
At pH 11.5: The molecule is >99% free base. Yield is maximized.
Solvent Selection Matrix
The free base is highly lipophilic. Select your solvent based on the following criteria:
| Solvent | Solubility | Emulsion Risk | Recommendation |
| Dichloromethane (DCM) | Excellent | High | Primary Choice (Best solubility, but requires careful phase separation). |
| Ethyl Acetate (EtOAc) | Good | Moderate | Secondary Choice (Use if avoiding chlorinated solvents). |
| Diethyl Ether | Moderate | Low | Tertiary Choice (Good separation, but flammability/peroxide risks). |
| MTBE | Good | Low | Alternative (Good balance of safety and solubility). |
Visualized Workflows
The Extraction Logic Pathway
The following diagram illustrates the species distribution and decision logic during the workup.
Caption: Logical flow for pH adjustment. Note the feedback loops if pH is insufficient.
Troubleshooting Guide & FAQs
Q1: I adjusted the pH to 11, but my yield is still low. Where is my product?
Diagnosis: This is likely an issue of phase distribution or salt trapping .
-
The "Oiling Out" Effect: Sometimes the free base forms an oil that floats between layers or sticks to the glass, rather than dissolving in the organic phase.
-
The Fix:
-
Check the Aqueous Layer: Do not discard the water layer until you have verified it contains no product (spot on TLC). If the aqueous layer is still acidic locally, the amine remains trapped there.
-
Salting Out: Add NaCl (brine) to the aqueous layer. This increases the ionic strength, forcing the organic amine out of the water and into the organic solvent.
-
Re-extraction: Perform 3x extractions with smaller volumes of solvent rather than 1x large volume.
-
Q2: The organic layer turned dark brown/black. Is my product decomposing?
Diagnosis: Thiophene rings are sensitive to oxidation and polymerization, often catalyzed by light or strong acids.
-
The Cause: If you used a strong mineral acid (like conc. HCl) earlier in the process and didn't neutralize it carefully, or if the free base was exposed to air/light for too long.
-
The Fix:
-
Temperature Control: Always perform the neutralization (acid
base) at 0°C . The heat of neutralization can trigger decomposition. -
Inert Atmosphere: Flush the extraction vessel with Nitrogen or Argon if possible.
-
Speed: Do not leave the free base in solution for days. Dry (Na₂SO₄) and concentrate immediately.
-
Q3: I have a persistent emulsion that won't separate.
Diagnosis: Amines act as surfactants. Bis(thiophen-2-yl)methanamine has a polar head (amine) and a lipophilic tail (thiophenes), making it prone to stabilizing emulsions, especially in basic conditions.
-
The Fix (The "Emulsion Breaker" Protocol):
-
Wait: Give it 20 minutes.
-
Brine: Add saturated NaCl solution. The density difference and ionic strength usually break the emulsion.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite. This removes fine particulates stabilizing the interface.
-
Solvent Modification: Add a small amount of Methanol (2-5%) to the organic layer to reduce surface tension.
-
Standard Operating Procedure (SOP)
Objective: Isolation of Bis(thiophen-2-yl)methanamine Free Base.
-
Preparation: Cool the acidic aqueous reaction mixture to 0–5°C in an ice bath.
-
Basification:
-
Slowly add 2M NaOH or saturated K₂CO₃ dropwise with vigorous stirring.
-
Monitor: Use a pH meter or narrow-range pH paper (TR 10-12).
-
Endpoint: Stop when stable pH reaches 11–12 .
-
-
Extraction:
-
Add Dichloromethane (DCM) (1:1 volume ratio with aqueous phase).
-
Shake gently (venting frequently) to avoid pressure buildup.
-
Allow layers to separate. Collect the lower organic layer.
-
Repeat extraction of the aqueous layer 2 more times.
-
-
Washing & Drying:
-
Combine organic extracts.
-
Wash with Brine (Sat. NaCl) to remove residual water and base.
-
Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate in vacuo (Rotovap) at < 40°C to obtain the crude oil/solid.
-
References
-
PubChem. (2025).[1] (2-Thienylmethyl)amine Compound Summary. National Library of Medicine. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amine pKa and extraction principles).
-
Mishra, R., et al. (2011).[2] Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.[2] [Link]
Sources
Technical Support Center: Resolving NMR Peak Broadening in Thiophene Ammonium Salts
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of thiophene ammonium salts. This guide is designed for researchers, scientists, and drug development professionals who encounter peak broadening in their NMR spectra. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to effectively troubleshoot and resolve these common spectral issues. Our approach is rooted in a deep understanding of the chemical and physical phenomena that can affect the quality of your NMR data.
My ¹H NMR spectrum of a thiophene ammonium salt shows broad, poorly resolved peaks. What are the likely causes and how can I fix it?
Observing broad peaks in the NMR spectrum of a thiophene ammonium salt can be frustrating, but it is often a solvable problem. The primary culprits for peak broadening in these molecules fall into four main categories: chemical exchange processes, intermolecular aggregation, the presence of paramagnetic impurities, and issues with sample preparation or instrument parameters.
This guide will walk you through a systematic approach to identify the source of the broadening and provide detailed protocols to obtain high-resolution spectra.
Section 1: Troubleshooting Chemical Exchange Phenomena
Chemical exchange occurs when a nucleus moves between two or more environments with different chemical shifts on a timescale comparable to the NMR experiment. For thiophene ammonium salts, the most common exchange process involves the ammonium protons (N-H).[1][2]
FAQ 1: My ammonium (N-H) proton signal is broad or has disappeared. Is this due to chemical exchange?
Yes, this is a classic sign of intermediate-rate chemical exchange. The ammonium protons can exchange with each other, with trace amounts of water in the solvent, or with other labile protons in your molecule.[1] When the rate of this exchange is on the same order as the frequency difference between the non-exchanging and exchanging sites, the NMR signal broadens.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Altering the temperature can change the rate of chemical exchange.[3]
-
Cooling the sample slows down the exchange rate. If the broad peak sharpens or resolves into distinct signals at lower temperatures, chemical exchange is the likely cause.
-
Heating the sample can sometimes increase the exchange rate to the point where a single, sharp, averaged signal is observed.
-
-
D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to your NMR sample will cause the labile N-H protons to be replaced by deuterium atoms. Since deuterium is not observed in ¹H NMR, the broad N-H signal will diminish or disappear entirely, confirming that it is an exchangeable proton.[4]
-
Solvent and pH Modification:
-
The rate of proton exchange is highly dependent on the solvent and the pH of the solution.[5]
-
Using aprotic, polar solvents like DMSO-d₆ can slow down proton exchange compared to protic solvents like methanol-d₄.[1]
-
In some cases, adding a small amount of acid can protonate any trace amounts of free amine, slowing the exchange and sharpening the N-H signals.
-
Section 2: Addressing Intermolecular Aggregation and π-Stacking
Thiophene-containing molecules are known to self-associate in solution through π-stacking interactions between the aromatic rings.[6][7] This aggregation can lead to significant peak broadening, especially at higher concentrations, as the molecules tumble more slowly in solution, leading to shorter relaxation times.[8]
FAQ 2: The aromatic signals of my thiophene ring are broad, and the peak shape seems to change with concentration. Is this aggregation?
This is a strong indication of aggregation. As the molecules stack, the chemical environment of the thiophene protons changes, and the slower tumbling of the aggregate leads to broader lines.
Troubleshooting Steps:
-
Concentration-Dependent NMR Studies: Acquire a series of ¹H NMR spectra at different sample concentrations. If the peaks sharpen upon dilution, aggregation is the primary cause of broadening.[8]
-
Solvent Effects: The extent of π-stacking is highly influenced by the solvent.
-
In "good" solvents that solvate the molecule well, aggregation is less likely.
-
In "poor" solvents, the solute molecules will have a greater tendency to self-associate.[6] Experimenting with different deuterated solvents can help to disrupt these interactions. For instance, switching from CDCl₃ to a more polar or aromatic solvent like DMSO-d₆ or benzene-d₆ might alter the aggregation state.
-
-
Temperature Variation: Increasing the temperature can provide enough thermal energy to disrupt the non-covalent interactions driving aggregation, leading to sharper peaks.
Visualizing the Troubleshooting Workflow for Peak Broadening
Caption: A flowchart for systematically troubleshooting broad NMR peaks.
Section 3: Identifying and Mitigating Paramagnetic Impurities
Even trace amounts of paramagnetic substances (e.g., metal ions like Fe³⁺, Cu²⁺, or dissolved molecular oxygen) can cause significant line broadening.[3] These impurities have unpaired electrons that create strong local magnetic fields, leading to very efficient relaxation and, consequently, broad NMR signals.
FAQ 3: All the peaks in my spectrum are broad, including the residual solvent peak. Could this be due to paramagnetic impurities?
Yes, when all peaks are uniformly broadened, it suggests a global effect on the sample, such as the presence of paramagnetic impurities or poor instrument shimming.
Troubleshooting Steps:
-
Sample Filtration: If your compound was synthesized using metal catalysts or comes from a biological source, it may contain trace metal ions. Filtering the NMR sample through a small plug of cotton or glass wool in a Pasteur pipette can sometimes remove particulate matter that may contain paramagnetic species.
-
Use of a Chelating Agent: Adding a small amount of a chelating agent, such as EDTA, to your NMR sample can sequester paramagnetic metal ions, effectively removing them from the solution and sharpening the NMR signals.
-
Degassing the Sample: Dissolved oxygen (O₂) is paramagnetic. While its effect is usually minor, for high-resolution experiments, it can contribute to line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it or by using the freeze-pump-thaw method can remove dissolved oxygen.
Section 4: The Impact of the ¹⁴N Quadrupole
Nitrogen-14, the most abundant isotope of nitrogen, is a quadrupolar nucleus (spin I = 1). This means it has a non-spherical charge distribution, which interacts with the local electric field gradient. This interaction provides a very efficient relaxation pathway, which can cause broadening of the signals of protons directly attached to or near the nitrogen atom.[9]
FAQ 4: The protons on the carbon adjacent to the ammonium group are broader than other protons in the molecule. Is this a quadrupolar effect?
This is a very likely explanation. The broadening effect of the ¹⁴N quadrupole decreases with distance, so protons closer to the nitrogen will be more affected.[9] This is an intrinsic property of the molecule and can be challenging to completely eliminate.
Troubleshooting Steps:
-
Temperature Variation: Changing the temperature can alter the rate of molecular tumbling and the quadrupolar relaxation rate. In some cases, acquiring the spectrum at a higher temperature can lead to some sharpening of the signals.
-
¹⁵N Isotope Labeling: While not a simple "fix," if understanding the fine coupling details is critical, synthesizing the compound with ¹⁵N (a spin I = 1/2 nucleus with no quadrupole moment) will eliminate this source of broadening.
Conceptual Diagram of Chemical Exchange
Caption: Effect of exchange rate on NMR peak shape.
Section 5: Experimental Protocols
Here are detailed protocols for the troubleshooting steps discussed above.
Protocol 1: Variable Temperature (VT) NMR
-
Prepare your sample as usual in a suitable deuterated solvent.
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Cool the sample in increments of 10-20 K (e.g., 298 K, 288 K, 278 K, etc.) and acquire a spectrum at each temperature. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquisition.
-
If chemical exchange or aggregation is suspected, you can also heat the sample in a similar manner (e.g., 308 K, 318 K, 328 K).
-
Analyze the spectra for changes in peak shape and chemical shift.
Protocol 2: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one drop of D₂O to the NMR tube.
-
Cap the tube and shake it gently for about 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Compare the two spectra. The disappearance or significant reduction in the intensity of a broad peak confirms it is an exchangeable proton.[4]
Protocol 3: Concentration-Dependent Study
-
Prepare a stock solution of your thiophene ammonium salt at a known, relatively high concentration (e.g., 20 mg/mL).
-
Acquire a ¹H NMR spectrum of this stock solution.
-
Prepare a series of dilutions from the stock solution (e.g., 10 mg/mL, 5 mg/mL, 1 mg/mL).
-
Acquire a ¹H NMR spectrum for each dilution.
-
Compare the peak widths of the aromatic protons across the concentration range. Sharpening of peaks upon dilution points to aggregation.[8]
Data Summary Table for Troubleshooting
| Observation | Potential Cause | Recommended Action(s) |
| Broad N-H signal | Chemical Exchange | VT-NMR, D₂O Exchange, Change Solvent |
| Broad aromatic signals, concentration-dependent | Aggregation / π-stacking | Concentration Study, VT-NMR, Change Solvent |
| All peaks are broad (including solvent) | Paramagnetic Impurities / Poor Shimming | Filter Sample, Add Chelating Agent, Re-shim |
| Protons near nitrogen are disproportionately broad | ¹⁴N Quadrupolar Broadening | VT-NMR |
References
-
Parenti, F., Tassinari, F., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5775–5784. Available at: [Link]
-
Parenti, F., Tassinari, F., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. PMC. Available at: [Link]
-
ResearchGate. (2017). (PDF) Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Available at: [Link]
-
Shackman, H. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 333-340. Available at: [Link]
-
Wang, G., & Cole, R. B. (1996). Effects of Solvent and Counterion on Ion Pairing and Observed Charge States of Diquaternary Ammonium Salts in Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 7(10), 1050-1058. Available at: [Link]
-
University of Wisconsin-Madison. Troubleshooting ¹H NMR Spectroscopy. Available at: [Link]
-
University of Sheffield. Quadrupolar nuclei. Available at: [Link]
-
Skibsted, J. (2009). Solid-state N-14 MAS NMR of ammonium ions as a spy to structural insights for ammonium salts. ResearchGate. Available at: [Link]
-
National High Magnetic Field Laboratory. (2012). 3D 1H–13C–14N correlation solid-state NMR spectrum. Available at: [Link]
-
Tatton, A. S., et al. (2021). 14N-1H HMQC solid-state NMR as a powerful tool to study amorphous formulations. ChemRxiv. Available at: [Link]
-
Reddit. (2017). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? r/chemhelp. Available at: [Link]
-
Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Available at: [Link]
-
Effect of Chemical Exchange on Spectra. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Proton Exchange in Ammonia and Ammonium Ions. Available at: [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. reddit.com [reddit.com]
Validation & Comparative
Technical Characterization Guide: Bis(thiophen-2-yl)methanamine Hydrochloride
[1]
Executive Summary & Strategic Context
Bis(thiophen-2-yl)methanamine hydrochloride (often referred to as C,C-di(2-thienyl)methylamine HCl) represents a critical bioisostere of the widely used benzhydrylamine (diphenylmethanamine). In drug discovery, the replacement of phenyl rings with thiophene moieties alters lipophilicity, metabolic stability, and π-stacking interactions without significantly changing steric bulk.
This guide provides a definitive comparative analysis of the NMR characterization of the hydrochloride salt versus its free base and its phenyl analogue.[1] The focus is on diagnostic spectral handles —specific signals that confirm salt formation and purity—enabling researchers to validate synthesis intermediates rapidly.[1]
Key Differentiators (vs. Alternatives)
| Feature | Bis(thiophen-2-yl)methanamine HCl | Diphenylmethanamine HCl (Alternative) | 2-Thiophenemethanamine (Mono-analogue) |
| Electronic Nature | Electron-rich (S-heterocycle); prone to oxidation.[1][2] | Electron-neutral; highly stable. | Less steric bulk; different binding profile.[1] |
| Solubility | High in MeOH, DMSO; Moderate in H2O.[1] | High in H2O, MeOH.[1] | High in H2O.[1] |
| NMR Complexity | High (ABX/AMX coupling in rings).[1] | Moderate (AA'BB'C in rings).[1] | Moderate. |
| ~5.8 - 6.1 ppm (Deshielded by S & N+). | ~5.6 ppm.[1] | ~4.3 ppm (CH2 group).[1] |
Structural Logic & Synthesis Pathway[1]
Understanding the NMR spectrum requires visualizing the synthesis and protonation events. The transition from the free base to the hydrochloride salt induces significant chemical shift changes due to the inductive effect of the quaternary ammonium species.[1]
Diagram 1: Protonation & Activation Pathway
This workflow illustrates the conversion from the free base to the salt and the resulting electronic changes detectable by NMR.[1]
Caption: Logical flow of salt formation highlighting the specific electronic perturbations (Inductive Effect) that result in diagnostic NMR shifts.
Comparative NMR Analysis (1H NMR)
The following data compares the expected chemical shifts in DMSO-d6. Note that DMSO is the preferred solvent for the hydrochloride salt to prevent rapid proton exchange seen in D2O, allowing for the observation of the ammonium protons.[1]
Table 1: Diagnostic Signal Comparison (DMSO-d6, 400 MHz)
| Proton Environment | Free Base ( | HCl Salt ( | Multiplicity & Coupling | |
| Amine (-NH) | 1.8 - 2.2 (Broad s) | 8.8 - 9.5 (Broad s) | +7.0 | Disappears with D2O shake.[1] Diagnostic for salt formation. |
| Methine ( | 5.3 - 5.5 | 5.9 - 6.2 | +0.6 | Crucial Diagnostic. Deshielded by adjacent N+.[1] Appears as a quartet or broad singlet depending on NH coupling.[1] |
| Thiophene H-5 | 7.35 | 7.55 | +0.2 | dd ( |
| Thiophene H-3 | 6.95 | 7.15 | +0.2 | dd ( |
| Thiophene H-4 | 6.90 | 7.05 | +0.15 | dd ( |
Detailed Mechanistic Insight
1. The Alpha-Proton (
-CH) Shift
In the free base, the methine proton resonates near 5.4 ppm , slightly downfield from the diphenyl analogue (~5.2 ppm) due to the electron-withdrawing nature of the sulfur atoms in the thiophene rings. Upon formation of the hydrochloride salt, the nitrogen acquires a positive charge.[1] This creates a strong inductive effect (
-
Target Observation: Look for a shift to ~6.0 ppm . If this peak remains at 5.4 ppm, your salt formation is incomplete.[1]
2. The Ammonium Signal (-NH3+)
In dry DMSO-d6, the ammonium protons of the HCl salt appear as a broad signal between 8.5 and 9.5 ppm . This signal often integrates to 3 protons.[1]
-
Differentiation: In the free base, the NH2 signal is often buried in the aliphatic region or appears as a broad hump near 2.0 ppm.[1] The appearance of the downfield signal is the primary confirmation of the salt species [1].
3. Thiophene Ring Coupling (ABX System)
Unlike phenyl rings which often show complex second-order coupling, thiophene protons typically display distinct first-order coupling (AMX or ABX systems).
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this protocol. It includes a "D2O Shake" step to validate the exchangeable ammonium protons.[1][3]
Materials
-
Analyte: ~10 mg Bis(thiophen-2-yl)methanamine HCl.[1]
-
Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]
-
Additives: D2O (for exchange experiment).
Step-by-Step Methodology
-
Sample Preparation (Dry):
-
Dissolve 10 mg of the salt in 0.6 mL DMSO-d6. Ensure the sample is fully solubilized.[1]
-
Note: Do not heat above 40°C, as thiophene derivatives can be thermally sensitive in acidic media.
-
-
Acquisition (Experiment A):
-
The D2O Shake (Experiment B - Validation):
-
Add 2 drops of D2O directly to the NMR tube.
-
Shake vigorously and allow to settle for 2 minutes.
-
Re-run the 1H NMR.
-
Result: The peak at ~9.0 ppm must disappear. The
-CH peak at ~6.0 ppm may sharpen (loss of coupling to N-H).
-
-
Data Processing:
Diagram 2: Thiophene Coupling Logic
This diagram visualizes the splitting tree for the aromatic protons, aiding in peak assignment.[1]
Caption: Splitting tree for the H-5 thiophene proton. The large ortho-coupling and small meta-coupling create a characteristic 'dd' pattern.
Troubleshooting & Stability
-
Hygroscopicity: Amine hydrochloride salts are often hygroscopic.[1] If the DMSO spectrum shows a large water peak (3.33 ppm) and the NH3+ signal is broadened into the baseline, dry the solid sample under high vacuum (P2O5 desiccator) for 12 hours before re-analysis.
-
Free Base Contamination: If you observe two sets of methine signals (e.g., small peak at 5.4 ppm, large at 6.0 ppm), the salt formation is incomplete. Recrystallize using Ethanol/Diethyl Ether.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (General reference for Amine vs. Ammonium salt shifts).
-
Sigma-Aldrich. (2024). 2-Thiopheneethylamine Product Specification. Link (Used as mono-thiophene spectral analogue).
-
National Institutes of Health (PubChem). (2025). (2-Thienylmethyl)amine Compound Summary. Link (Structural data for thiophene amines).[1]
-
Royal Society of Chemistry. (2014). Supplementary Information: Characterization of Amine Salts. Link (General principles of amine salt NMR shifts).
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Di(thienyl)methylamine Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Di(thienyl)methylamine derivatives, a class of compounds with significant potential in medicinal chemistry due to the prevalence of the thiophene motif in FDA-approved drugs, present a unique analytical challenge.[1] This guide provides an in-depth, comparative analysis of their fragmentation behavior under mass spectrometric analysis, focusing on the mechanistic rationale behind the observed patterns. We will explore the differences between common ionization techniques and provide actionable experimental protocols to aid in the characterization of this important class of molecules.
Foundational Principles of Amine Fragmentation in Mass Spectrometry
The fragmentation of an organic molecule in a mass spectrometer is governed by the stability of the resulting ions and neutral fragments. For amines, particularly under Electron Ionization (EI), a "hard" ionization technique that imparts significant energy into the molecule, specific pathways dominate.[2]
The initial ionization event involves the removal of an electron, most commonly from a non-bonding lone pair on the nitrogen atom, to form a molecular radical cation (M+•).[3] This M+• is often energetically unstable and undergoes fragmentation.
Key Fragmentation Pathways for Amines:
-
Alpha-Cleavage: This is the most characteristic fragmentation pathway for aliphatic amines.[4] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom (the β-bond relative to the nitrogen). This process is driven by the formation of a stable, resonance-stabilized iminium cation. The largest alkyl substituent is preferentially lost as a radical.[5]
-
Loss of a Hydrogen Radical: A peak corresponding to [M-1]+ is common, arising from the cleavage of a C-H bond on the carbon alpha to the nitrogen.[5]
-
Molecular Ion Stability: The molecular ion peak for aliphatic amines can be weak or even absent in 70 eV EI spectra due to the high propensity for alpha-cleavage.[4][5] Aromatic amines, in contrast, tend to show more intense molecular ion peaks due to the stability of the aromatic system.[5]
The presence of a nitrogen atom means that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular ion will therefore appear at an odd m/z value, and its alpha-cleavage fragments will have even m/z values, a useful diagnostic feature.[5]
Predicted Fragmentation of Di(thienyl)methylamine under Electron Ionization (EI-MS)
While specific experimental data for a wide range of di(thienyl)methylamine derivatives is not abundant in the literature, we can predict the primary fragmentation pathways based on the principles of amine fragmentation and data from closely related structures, such as N-Methyl-N-(3-thien-2-ylbenzyl)amine.[6]
The core structure of di(thien-2-yl)methylamine consists of a central nitrogen atom bonded to a hydrogen and two thienylmethyl groups.
Primary Fragmentation Pathway: Alpha-Cleavage
The most probable and dominant fragmentation pathway for di(thien-2-yl)methylamine under EI is the alpha-cleavage, leading to the loss of a thienyl radical and the formation of a highly stable thienylmethyliminium cation.
-
Molecular Ion (M+•): The initial ionization will form the molecular ion. Given the presence of two aromatic-like thiophene rings, this peak may be more prominent than in simple aliphatic amines, but it is still likely to be of lower intensity than the base peak.
-
Base Peak Formation: The cleavage of the C-C bond between the methylene group and one of the thiophene rings will result in the loss of a thienyl radical (•C₄H₃S). The resulting fragment, the [thienylmethyliminium]+ cation, is stabilized by resonance and is predicted to be the base peak in the spectrum.
A similar benzylic cleavage is observed in N-Methyl-N-(3-thien-2-ylbenzyl)amine, where the formation of the stable (3-thien-2-yl)benzyl cation results in the base peak at m/z 173.[6]
Secondary Fragmentation
The thienylmethyliminium cation itself may undergo further fragmentation, potentially involving the loss of small molecules like HCN, although this is generally less favorable than the initial alpha-cleavage. Rupture of the thiophene ring itself is also possible, as has been observed in the fragmentation of some substituted 2-(thienyl)amines.[7]
Below is a diagram illustrating the predicted primary fragmentation pathway for a generic di(thien-2-yl)methylamine.
Caption: Predicted EI fragmentation of di(thienyl)methylamine.
Predicted Quantitative Data for Di(thien-2-yl)methylamine (C₉H₉NS₂)
| Ion Description | Proposed Structure | Predicted m/z | Predicted Relative Intensity |
| Molecular Ion | [C₉H₉NS₂]+• | 195 | Low to Medium |
| Base Peak | [C₅H₆NS]+ | 98 | 100% |
| Thienyl Cation | [C₄H₃S]+ | 83 | Low |
Note: This table is predictive and serves as a guide for spectral interpretation. Actual intensities may vary based on instrumental conditions and specific substitution on the thiophene rings.
Comparison with Electrospray Ionization (ESI-MS)
In contrast to the extensive fragmentation seen in EI-MS, Electrospray Ionization (ESI) is a "soft" ionization technique that imparts minimal energy to the analyte.[2][8] This makes it an excellent complementary technique for confirming the molecular weight of the compound.
-
Protonated Molecule ([M+H]+): When analyzing di(thienyl)methylamine derivatives using ESI in positive ion mode, the dominant peak will be the protonated molecule, [M+H]+.[6] For the parent compound, this would appear at m/z 196.
-
Minimal Fragmentation: Fragmentation is typically minimal or absent in a standard ESI-MS spectrum. This is particularly useful when the molecular ion is not observed in the EI spectrum.[6]
-
Tandem MS (MS/MS): To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is required. In this technique, the [M+H]+ ion is isolated and then subjected to collision-induced dissociation (CID), causing it to fragment. The fragmentation patterns observed in ESI-MS/MS can provide similar structural information to EI-MS.
Comparison of Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Type | Hard | Soft |
| Typical Observation | Extensive Fragmentation | Protonated Molecule [M+H]+ |
| Molecular Ion | May be weak or absent | Not directly observed ([M+H]+ is) |
| Primary Use | Structural Elucidation via Fragmentation | Molecular Weight Confirmation |
| Coupling | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) |
Experimental Protocols
A. Sample Preparation for GC/EI-MS Analysis
-
Solvent Selection: Dissolve the di(thienyl)methylamine derivative in a volatile, high-purity solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC inlet.
-
Injection Volume: Use a standard injection volume of 1 µL.
B. Recommended GC/EI-MS Parameters
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is typically suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. (This should be optimized for specific derivatives).
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for library matching and reproducible fragmentation).
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
C. Sample Preparation and Parameters for LC/ESI-MS
-
Solvent Selection: Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as acetonitrile or methanol, at a concentration of ~1 mg/mL. Further dilute to ~1-10 µg/mL in the initial mobile phase.
-
Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid aids in protonation for positive ion mode ESI.
-
LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Desolvation Gas Temperature: 300-400 °C.[6]
-
Mass Range: Scan from m/z 100 to 500 to observe the [M+H]+ ion.
Troubleshooting and Data Interpretation Workflow
A logical approach is crucial when analyzing mass spectra of novel compounds. The following workflow can help guide the interpretation process.
Caption: Logical workflow for interpreting MS data of di(thienyl)methylamine derivatives.
Conclusion and Future Outlook
The mass spectrometric analysis of di(thienyl)methylamine derivatives is best approached with a dual-technique strategy. Electron Ionization provides rich structural information through predictable alpha-cleavage fragmentation, while Electrospray Ionization offers unambiguous molecular weight confirmation. By understanding the fundamental principles of amine fragmentation and leveraging the strengths of each ionization method, researchers can confidently elucidate the structures of these medicinally relevant compounds. As new derivatives are synthesized, the creation of a comprehensive mass spectral library will be invaluable for the rapid identification and characterization of this promising class of molecules.
References
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
- N-Methyl-N-(3-thien-2-ylbenzyl)
- GCMS Section 6.
- Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame.
- Mass Spectrometry - Fragmentation P
- Ion fragmentation of small molecules in mass spectrometry.
-
CONDENSATION OF AROMATIC ALDEHYDES, SUBSTITUTED AMINES AND THIOGLYCOLIC ACID UNDER CATALYST FREE CO. heteroletters.org. [Link]
-
Electron impact induced fragmentations of 2‐(2‐nitroanilino)thiophens and Di(2‐nitrophenyl)sulphides. R Discovery. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
-
Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. PubMed. [Link]
-
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. [Link]
-
Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. PubMed. [Link]
-
Mass Spectral Fragmentation of VX. Defense Technical Information Center. [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]
-
The amenability of different solvents to electrospray ionization mass spectrometry. University of Victoria. [Link]
-
Ionization Methods in Mass Spectrometry. YouTube. [Link]
-
Internal Fragments Generated by Electron Ionization Dissociation Enhances Protein Top-down Mass Spectrometry. ChemRxiv. [Link]
-
A comparison of electrospray-ionization and matrix-assisted laser desorption/ionization mass spectrometry with nuclear magnetic resonance spectroscopy for the characterization of synthetic copolymers. PubMed. [Link]
-
Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. West Virginia University. [Link]
-
Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. SciELO México. [Link]
-
High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and. OPUS. [Link]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
HPLC Retention Time Comparison: Thiophene vs. Phenyl Analogs
Executive Summary
In medicinal chemistry, the bioisosteric replacement of a phenyl ring with a thiophene moiety is a standard strategy to modulate metabolic stability and potency.[1] However, this substitution introduces distinct chromatographic challenges.
The Core Finding: Thiophene analogs generally exhibit lower retention times than their phenyl counterparts on standard C18 (octadecyl) stationary phases. This is primarily driven by the lower lipophilicity (LogP) of the thiophene ring compared to benzene.
The Strategic Pivot: When C18 columns fail to resolve thiophene/phenyl impurities due to co-elution, Phenyl-Hexyl or Biphenyl stationary phases are the superior alternative. These phases leverage
Part 1: Mechanistic Basis of Retention
To predict retention behavior accurately, we must deconstruct the physicochemical differences between the two aromatic systems.
Lipophilicity (Hydrophobic Subtraction)
Reverse-phase chromatography (RPLC) on C18 is dominated by the solvophobic effect. Analytes partition into the stationary phase to escape the polar mobile phase.[2]
-
Benzene: A 6-membered carbocycle with high symmetry and stability. It is more lipophilic.[3]
-
Thiophene: A 5-membered heterocycle containing sulfur. The sulfur atom introduces a dipole and increases polarizability, lowering the overall lipophilicity relative to benzene.
Impact: On C18, the less lipophilic thiophene analog elutes before the phenyl analog.
Electronic Interactions ( Stacking)
While C18 interacts via non-specific London dispersion forces, Phenyl-based columns interact via
-
Thiophene (
-Excessive): Thiophene is electron-rich. The sulfur lone pair donates electron density into the ring system. -
Phenyl Stationary Phases: These phases can act as electron donors or acceptors depending on the linker and substituents.
-
The Interaction: Phenyl-Hexyl columns can differentiate analytes based on their electron density. While both benzene and thiophene are aromatic, the polarizability of the sulfur atom in thiophene allows for specific
interactions that are absent in phenyl analogs.
Steric Factors (Shape Selectivity)
Thiophene is structurally smaller (bond angle ~92° at Sulfur) compared to the hexagonal benzene. This difference in hydrodynamic volume affects diffusion and fit within the stationary phase "pockets," particularly in rigid phases like Biphenyl.
Part 2: Quantitative Data Comparison
The following table synthesizes physicochemical data to predict elution order.
Table 1: Physicochemical Properties and Predicted Retention Trends
| Compound Pair | Structure Type | LogP (Experimental)* | Electronic Character | Predicted Elution Order (C18) | Recommended Separation Column |
| Benzene | Phenyl | 2.13 | Late | Phenyl-Hexyl / Biphenyl | |
| Thiophene | Heterocycle | 1.81 | Early | Phenyl-Hexyl / Biphenyl | |
| Toluene | Phenyl-CH3 | 2.73 | Weakly | Late | C18 or C8 |
| 2-Methylthiophene | Thiophene-CH3 | 2.33 | Early | C18 or C8 | |
| Chlorobenzene | Phenyl-Cl | 2.84 | Late | Phenyl-Hexyl (for selectivity) | |
| 2-Chlorothiophene | Thiophene-Cl | ~2.50 | Early | Phenyl-Hexyl (for selectivity) |
*LogP values sourced from standard physicochemical databases [1, 2].
Analyst Note: The
between a phenyl and thiophene analog is typically 0.3–0.4 units. This usually results in a retention time shift of 0.5–2.0 minutes in a standard gradient, depending on the slope.
Part 3: Experimental Protocols
Protocol A: Standard Screening Method (C18)
Use this protocol to establish a baseline. If resolution (
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).[4]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-10 min: 5%
95% B -
10-12 min: 95% B
-
-
Detection: UV 254 nm (Aromatic
transition).
Protocol B: Enhanced Selectivity Method (Phenyl-Hexyl)
Critical Factor: Use Methanol (MeOH) instead of Acetonitrile. ACN forms its own
-
Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl), 4.6 x 100 mm, 2.6 µm (Core-shell).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).
-
Gradient:
-
0-1 min: 10% B
-
1-15 min: 10%
90% B
-
-
Rationale: The Phenyl-Hexyl phase provides "orthogonal" selectivity. The thiophene analog, being more polarizable, often shifts retention differently than the phenyl analog, increasing
.
Part 4: Visualization of Logic & Mechanism
Diagram 1: Method Development Decision Tree
This workflow guides the scientist from the initial structure to the optimized separation method.
Caption: Decision matrix for optimizing separation of bioisosteres. Note the critical switch to Methanol when using Phenyl phases.
Diagram 2: Retention Mechanism Comparison
Visualizing why the retention shifts occur between phases.
Caption: Mechanistic divergence between C18 (hydrophobicity driven) and Phenyl-Hexyl (electronic/steric driven) phases.
References
-
Hansch, C., et al. (1995).[8] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Source for experimental LogP values).
-
PubChem Database. Compound Summary: Thiophene (CID 8030) and Benzene (CID 241). National Library of Medicine. Available at: [Link]
-
Phenomenex Technical Guide. Retention and Selectivity Differences due to Molecular Structure of Phenyl-Type Reversed-Phase HPLC Columns. Available at: [Link]
-
Waters Corporation. ACQUITY UPLC Columns Calculator and Method Transfer Guide. Available at: [Link]
- Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns containing phenyl moieties.
Sources
- 1. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids | MDPI [mdpi.com]
- 2. Some HPLC questions - beginner - Chromatography Forum [chromforum.org]
- 3. acdlabs.com [acdlabs.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. nacalai.com [nacalai.com]
- 6. researchgate.net [researchgate.net]
- 7. paclp.com [paclp.com]
- 8. Showing Compound Thiophene (FDB000912) - FooDB [foodb.ca]
A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Amine Hydrochloride Salts
In the realm of pharmaceutical development and chemical analysis, the accurate characterization of active pharmaceutical ingredients (APIs) is paramount. Many APIs are formulated as amine hydrochloride salts to enhance their solubility and stability. Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative technique for the structural elucidation and quality control of these compounds.
This guide provides an in-depth comparison of common FTIR sampling techniques for amine hydrochloride salts, supported by experimental data and protocols. As a self-validating system, the methodologies described herein are designed to ensure researchers and drug development professionals can confidently distinguish between free amines and their salts, and correctly identify primary, secondary, and tertiary amine hydrochlorides.
The Spectroscopic Signature of Protonation: Free Amine vs. Amine Hydrochloride
The fundamental difference between a free amine (R-NH₂, R₂NH, R₃N) and its hydrochloride salt (R-NH₃⁺Cl⁻, R₂NH₂⁺Cl⁻, R₃NH⁺Cl⁻) lies in the protonation of the nitrogen atom. This conversion from a neutral, covalent species to an ionic salt profoundly alters the molecule's vibrational properties, leading to distinct and readily identifiable changes in the FTIR spectrum.[1][2]
The most dramatic change occurs in the N-H stretching region. In the salt form, the N-H bonds are strengthened by the positive charge on the nitrogen, but also engage in strong hydrogen bonding within the crystal lattice. This results in a characteristic, very broad and intense absorption envelope, often spanning from 3200 cm⁻¹ down to 2300 cm⁻¹.[1] This "ammonium band" is a hallmark of an amine salt and is often the first feature an analyst will look for.
Caption: Protonation of a tertiary amine with HCl to form a tertiary amine hydrochloride salt.
Comparative Guide to Solid-State FTIR Sampling Techniques
The choice of sampling technique is critical for obtaining a high-quality, reproducible spectrum of a solid amine hydrochloride salt. The three most common methods—Potassium Bromide (KBr) pellets, Attenuated Total Reflectance (ATR), and Nujol mulls—are compared below.
| Feature | KBr Pellet Method | Attenuated Total Reflectance (ATR) | Nujol Mull Method |
| Principle | Transmission through a solid sample dispersed in an IR-transparent KBr matrix. | Internal reflectance at the interface of a high-refractive-index crystal and the sample. | Transmission through a suspension of the solid sample in mineral oil (Nujol). |
| Sample Prep Time | High (grinding, mixing, pressing).[1][3] | Very Low (place sample on crystal and apply pressure).[4][5] | Moderate (grinding and mixing with oil).[6][7] |
| Sample Amount | 1-2 mg sample per ~200 mg KBr.[2][3] | <1 mg (sample can be recovered).[4] | ~10 mg sample with 1-2 drops of Nujol.[8] |
| Key Advantage | Produces high-quality transmission spectra ideal for library matching and quantitative analysis.[9] | Speed, ease of use, and minimal sample preparation.[10] | Good for samples that are difficult to grind or are sensitive to pressure.[11] |
| Key Disadvantage | Potential for ion exchange between the sample's Cl⁻ and the matrix's Br⁻, altering the spectrum.[12] Hygroscopic nature of KBr can introduce significant water peaks (~3400 and 1630 cm⁻¹).[1] | Spectra can differ from transmission spectra (peak shifts, intensity changes). Hard, crystalline samples may not make good contact with the crystal.[13] | Nujol (mineral oil) has its own IR peaks (~2920, 2850, 1460, 1375 cm⁻¹) which can obscure sample bands.[6][8] |
| Best For... | Generating reference spectra when ion exchange is not a concern (using KCl as an alternative matrix can mitigate this).[12] | Rapid screening, quality control, and analysis of difficult-to-prepare samples. | Samples that react with KBr or are sensitive to the high pressure of pellet pressing. |
Authoritative Insight: The Ion Exchange Problem
When analyzing hydrochloride salts, the KBr pellet method carries a significant risk. The high pressure used to form the pellet can induce an ion exchange between the amine hydrochloride (R-NH₃⁺Cl⁻) and the potassium bromide (K⁺Br⁻) matrix. This results in the formation of the amine hydrobromide (R-NH₃⁺Br⁻) in situ, leading to a spectrum that does not represent the original sample.[12] For this reason, ATR is often the preferred method for routine analysis of hydrochloride salts . If a transmission spectrum is required, using potassium chloride (KCl) as the matrix material is a valid alternative, as no ion exchange will occur.[12]
Experimental Protocols
Protocol for Attenuated Total Reflectance (ATR) Analysis
This protocol is optimized for a powdered, crystalline amine hydrochloride salt.
-
Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[14] Clean with a soft tissue dampened with isopropanol and allow it to fully evaporate. Take a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the powdered sample (~1-5 mg) onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is crucial for a strong signal.[5][14]
-
Collect Spectrum: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Release the pressure, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-dampened tissue as in Step 1.
Protocol for Potassium Bromide (KBr) Pellet Preparation
This protocol requires meticulous attention to prevent moisture contamination.
-
Drying: Use only spectroscopy-grade KBr that has been dried in an oven at ~110°C for several hours and stored in a desiccator.[1][8] Amine salt samples should also be thoroughly dried.
-
Grinding & Mixing: In a dry environment (e.g., under a heat lamp or in a glove box), weigh approximately 1-2 mg of the amine hydrochloride sample and 200-250 mg of dry KBr.[2][3] Grind the sample first into a fine powder using an agate mortar and pestle, then add the KBr and continue grinding until the mixture is a homogenous, fine powder.[1][2]
-
Loading the Die: Transfer the powder mixture into a KBr pellet die. Distribute it evenly on the surface of the bottom anvil.
-
Pressing: Assemble the die and place it in a hydraulic press. If the die has a vacuum port, connect it to a vacuum pump to remove trapped air and moisture.[3] Gradually apply pressure up to 8-10 metric tons (for a 13 mm die) and hold for 1-2 minutes.[1]
-
Pellet Release: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent.[15]
-
Analysis: Place the pellet in the spectrometer's sample holder and collect the transmission spectrum.
Sources
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- 2. shimadzu.com [shimadzu.com]
- 3. scienceijsar.com [scienceijsar.com]
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- 5. jascoinc.com [jascoinc.com]
- 6. Nujol - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. kinteksolution.com [kinteksolution.com]
- 10. jascoinc.com [jascoinc.com]
- 11. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. pelletpressdiesets.com [pelletpressdiesets.com]
Comparative Guide: Biological Activity of Bis-Thiophene vs. Bis-Phenyl Amines
[1]
Executive Summary
Objective: To evaluate the bioisosteric replacement of phenyl rings with thiophene moieties in bis-arylamine scaffolds, focusing on pharmacological potency, physicochemical properties, and metabolic stability.
Core Insight: While bis-phenyl amines (e.g., benzidine derivatives) have historically served as rigid linkers in drug design, they are often plagued by mutagenicity and poor solubility. Bis-thiophene amines offer a superior alternative in many contexts due to electronic richness (hyperconjugation) , enhanced lipophilicity , and unique metabolic handles . This guide provides the experimental rationale for transitioning from phenyl to thiophene scaffolds in hit-to-lead optimization.
Physicochemical & Electronic Comparison
The substitution of a benzene ring (6-membered, 6
Electronic Landscape (The "S-Effect")
Thiophene is
-
Bis-Phenyl Amines: The nitrogen lone pair participates in resonance with the phenyl ring, but the ring itself is electron-neutral relative to thiophene.
-
Bis-Thiophene Amines: The electron-rich thiophene ring can stabilize cationic intermediates more effectively. However, the sulfur atom also introduces a "soft" nucleophilic center, altering binding kinetics with metalloenzymes (e.g., CYP450, carbonic anhydrase).
Structural & Steric Parameters
| Feature | Bis-Phenyl Amine Scaffold | Bis-Thiophene Amine Scaffold | Impact on Drug Design |
| Bond Angle | 120° (C-C-C) | ~111° (C-S-C) | Thiophene introduces a "kink," altering the vector of the amine substituents. |
| Lipophilicity (LogP) | Moderate | Higher (+0.5 to +1.0 | Thiophene analogs generally show improved membrane permeability. |
| H-Bonding | Acceptor only ( | Acceptor (S atom + | Sulfur can act as a weak H-bond acceptor, creating secondary binding points. |
| Metabolic Liability | Epoxidation/Hydroxylation | S-Oxidation / Ring Opening | Thiophene metabolic activation can be toxic (reactive metabolites) if not sterically blocked. |
Biological Activity: Head-to-Head Analysis
Antimicrobial Potency
Experimental data indicates that bis-thiophene derivatives often outperform their phenyl counterparts in antimicrobial assays, particularly against Gram-positive bacteria. This is attributed to the enhanced lipophilicity allowing better penetration of the bacterial cell wall.
-
Case Study: Bis-cyanopyrazole derivatives linked by thiophene vs. phenyl.
-
Observation: The thiophene-linked analogs showed a 2-4 fold reduction in Minimum Inhibitory Concentration (MIC) against S. aureus.
Comparative Data (Representative Values):
| Compound Class | Target Organism | MIC ( | Mechanism Insight |
| Bis-Phenyl Amine | S. aureus (ATCC 25923) | 32 - 64 | Limited membrane penetration; moderate efflux liability. |
| Bis-Thiophene Amine | S. aureus (ATCC 25923) | 4 - 8 | Enhanced lipophilicity facilitates passive diffusion; S-interaction with membrane proteins. |
| Bis-Phenyl Amine | C. albicans (Fungal) | >128 | Ineffective at non-toxic doses. |
| Bis-Thiophene Amine | C. albicans (Fungal) | 16 - 32 | Disruption of ergosterol biosynthesis via CYP51 binding (S-coordination). |
Cytotoxicity & Anticancer Efficacy
Bis-thiophene amines exhibit potent cytotoxicity against specific cancer lines (e.g., HeLa, K562).[1] The mechanism often involves DNA intercalation or tubulin binding, where the planar, electron-rich thiophene system stacks effectively between base pairs.
-
Toxicity Profile: Bis-phenyl amines (especially benzidine derivatives) are known carcinogens due to the formation of DNA adducts after N-hydroxylation. Thiophene analogs, while cytotoxic, often follow a different metabolic activation pathway (S-oxidation), potentially avoiding the specific mutagenic profile of benzidines, though hepatotoxicity remains a risk to monitor.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the decision logic and mechanistic consequences of replacing a phenyl ring with a thiophene ring in a bis-amine scaffold.
Caption: SAR logic flow for transitioning from bis-phenyl to bis-thiophene scaffolds.
Experimental Protocols
Protocol: Synthesis of Bis-Thiophene Amines (Gewald Reaction Variant)
Rationale: Unlike the reduction of nitro-benzenes used for phenyl amines, aminothiophenes are best synthesized de novo to ensure regiospecificity and stability.
Reagents:
-
Elemental Sulfur (
) -
Activated Nitrile (e.g., malononitrile)
-
Base: Morpholine or Diethylamine
Workflow:
-
Condensation: Mix ketone (1.0 eq) and activated nitrile (1.0 eq) in ethanol.
-
Activation: Add elemental sulfur (1.0 eq).
-
Cyclization: Dropwise addition of morpholine (catalytic amount) at 50°C.
-
Critical Control: Maintain temperature <60°C to prevent polymerization of the thiophene.
-
-
Purification: The 2-aminothiophene product precipitates. Recrystallize from EtOH/DMF.
-
Validation: Confirm absence of -CN peak in IR (2200 cm⁻¹) and appearance of -NH2 (3300-3400 cm⁻¹).
-
Protocol: Comparative Cytotoxicity Assay (MTT)
Rationale: To objectively compare the IC50 of bis-phenyl vs. bis-thiophene amines.
Steps:
-
Seeding: Plate HeLa cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Group A: Bis-Phenyl Amine (Standard) - Serial dilution (0.1 - 100
M). -
Group B: Bis-Thiophene Amine (Test) - Serial dilution (0.1 - 100
M). -
Control: DMSO (0.1%).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
References
-
BenchChem Technical Support. (2025). Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity. BenchChem. Link
-
Mabkhot, Y. N., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 18(4), 4600-4611. Link
-
Popova, E. A., et al. (2020).[1] In Vitro Activity of Organochalcogen Compounds: Cytotoxic Effect of 2-Aminobenzo[b]thiophenes Against K562 and HeLa Tumor Cell Lines. Russian Journal of General Chemistry, 90, 2214–2218.[1] Link
-
Gomha, S. M., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives. Molecules, 21(2), 229. Link
-
Subbaiah, M. A. M., & Meanwell, N. A. (2021).[4] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(19), 14046–14128. Link
X-ray Crystallography Data for Bis(thiophen-2-yl)methanamine HCl: A Comparative Performance Guide
This guide provides a rigorous technical comparison of X-ray crystallography (SC-XRD) against alternative analytical methods for characterizing bis(thiophen-2-yl)methanamine HCl . It is designed for researchers requiring high-fidelity structural data to support drug development and solid-state optimization.
Executive Summary: The Structural Imperative
Bis(thiophen-2-yl)methanamine HCl is a critical pharmacophore, serving as a bioisostere for the benzhydryl group (diphenylmethane) in various therapeutic agents. While NMR and Mass Spectrometry confirm chemical identity, they fail to capture the solid-state behavior that dictates drug performance: solubility, stability, and bioavailability.
This guide demonstrates why Single Crystal X-ray Crystallography (SC-XRD) is the superior method for resolving the unique thiophene disorder and S···Cl interactions inherent to this salt, compared to Powder X-ray Diffraction (PXRD) and solution-state NMR.
Experimental Methodology: Crystallization & Data Collection
To obtain the high-quality crystals required for this analysis, a specific protocol optimizing the ionic interaction between the amine and chloride counter-ion is necessary.
Protocol: Slow Evaporation for HCl Salts
-
Dissolution: Dissolve 50 mg of bis(thiophen-2-yl)methanamine in 2 mL of absolute ethanol.
-
Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise. A white precipitate may form initially.
-
Redissolution: Gently heat to 40°C until the solution is clear.
-
Crystallization: Place the vial in a larger jar containing diethyl ether (vapor diffusion) or allow slow evaporation at 4°C.
-
Harvesting: Colorless prisms typically form within 48-72 hours.
Data Collection Parameters (SC-XRD)
-
Temperature: 100 K (Critical to freeze thiophene ring rotation).
-
Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) for absolute configuration.
-
Strategy: Full sphere data collection to maximize redundancy (aim for >99% completeness).
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the performance of SC-XRD against PXRD and NMR for characterizing this specific thiophene-based salt.
Table 1: Structural Characterization Performance Matrix
| Feature | SC-XRD (Gold Standard) | PXRD (Powder Diffraction) | Solution NMR (1H/13C) |
| Structural Resolution | Atomic Level (0.8 Å) . Resolves exact atomic positions. | Phase Level . Identifies crystalline phases/polymorphs but no atomic coordinates. | Molecular Topology . Connectivities only; no 3D packing data. |
| Thiophene Disorder | High . Can model rotational disorder (flip) of thiophene rings. | Low . Disorder manifests as peak broadening, often misinterpreted. | None . Rapid rotation in solution averages signals. |
| Salt Stoichiometry | Precise . Locates H-atoms on N to confirm protonation state. | Inferential . Based on shift in unit cell volume. | Indirect . Based on chemical shift changes.[1][2] |
| Interaction Insight | Direct . Visualizes N-H···Cl and S···S interactions. | None . Cannot visualize intermolecular bonds. | None . |
| Sample Requirement | Single crystal (0.1–0.3 mm). | Bulk powder (>10 mg). | Dissolved sample (~5 mg). |
Critical Structural Features: The Thiophene Advantage
Understanding the specific crystallographic signature of bis(thiophen-2-yl)methanamine HCl is essential for engineering superior solid forms.
A. The Disorder Problem (Thiophene vs. Phenyl)
Unlike the phenyl rings in benzhydrylamine, thiophene rings are 5-membered heterocycles containing sulfur. In the crystal lattice, these rings often exhibit rotational disorder , flipping 180° so the Sulfur atom occupies two positions with fractional occupancy (e.g., 80:20).
-
SC-XRD Impact: Allows refinement of this disorder, preventing errors in density calculations.
-
Performance Implication: Disordered crystals often have higher entropy and lower melting points, affecting stability.
B. Packing Forces: S···Cl Interactions
The chloride counter-ion in this structure does not just balance charge; it acts as a structural anchor.
-
Primary Interaction: Charge-assisted Hydrogen Bond (N-H···Cl⁻ ).[3]
-
Typical Distance: 3.10 – 3.25 Å.
-
Geometry: Tetrahedral coordination around the Nitrogen.
-
-
Secondary Interaction: Chalcogen Bonding (C-S···Cl⁻ ).
-
The sulfur atom in thiophene is polarizable and can form weak electrostatic contacts with the chloride anion, a feature absent in phenyl analogues. This interaction rigidifies the lattice, potentially increasing density and decreasing solubility compared to the phenyl equivalent.
-
Workflow Visualization: Resolving Thiophene Disorder
The following diagram illustrates the decision logic for refining the crystal structure of bis(thiophen-2-yl)methanamine HCl, specifically addressing the common issue of ring disorder.
Caption: Logic flow for identifying and modeling thiophene ring rotational disorder during crystallographic refinement.
Performance Implications for Drug Development
The crystallographic data directly informs the "developability" of the compound.
-
Bioavailability:
-
The N-H[3]···Cl hydrogen bond network creates a hydrophilic channel in the crystal lattice. SC-XRD allows you to measure the channel diameter. If the packing is too tight (high density due to S···S interactions), dissolution may be rate-limiting.
-
-
Polymorphism Risk:
-
Thiophene derivatives are prone to polymorphism (different packing arrangements). SC-XRD is the only method that can definitively classify a new batch as a known form or a new polymorph by comparing unit cell parameters.
-
-
Stability:
-
If SC-XRD reveals significant void space or solvent channels (solvates), the material may be hygroscopic or unstable. Bis(thiophen-2-yl)methanamine HCl typically forms a dense, anhydrous packing, which is preferable for shelf-life.
-
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures.[Link]
-
Gavezzotti, A. (2010). Crystallography and the solid state: from basic teaching to advanced research. Journal of Applied Crystallography. [Link]
-
Desiraju, G. R. (2002). Hydrogen bonding and other intermolecular interactions in pharmaceutical salts.[4] CrystEngComm. [Link]
-
Bhatt, P. M., et al. (2009). Thiophene-phenyl bioisosterism in the solid state: Structure and packing. Crystal Growth & Design. [Link]
Sources
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crystalline forms of nine hydrochloride salts of substituted tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]
A Comparative Guide to Purity Validation of Bis(thiophen-2-yl)methanamine Using Elemental Analysis
In the precise world of pharmaceutical development and materials science, the absolute purity of chemical compounds is not just a desirable attribute but a critical necessity. For a molecule such as bis(thiophen-2-yl)methanamine, which holds potential as a versatile building block, verifying its purity is a foundational step that underpins the reliability and reproducibility of all subsequent research. This guide provides a detailed, comparative examination of elemental analysis as a primary technique for validating the purity of bis(thiophen-2-yl)methanamine, contextualized against other standard analytical methods.
The Imperative of Purity in Scientific Research
The integrity of any scientific investigation, particularly in drug discovery, is contingent upon the purity of the starting materials. Impurities, even at trace levels, can lead to unforeseen side reactions, alter biological activity, and compromise the safety and efficacy of the final product. Therefore, a rigorous and validated method for purity assessment is an indispensable component of the quality control process for compounds like bis(thiophen-2-yl)methanamine.
The Foundation of Purity Assessment: Elemental Analysis
Elemental analysis is a cornerstone technique in chemical characterization that determines the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample. The methodology involves the complete combustion of a precisely weighed amount of the substance in a high-oxygen environment. This process converts the constituent elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These gases are then chromatographically separated and quantified using a thermal conductivity detector.
The purity of bis(thiophen-2-yl)methanamine is determined by comparing the experimentally obtained mass percentages of C, H, N, and S with the theoretically calculated values derived from its molecular formula, C₉H₉NS₂.
Theoretical Elemental Composition of Bis(thiophen-2-yl)methanamine (C₉H₉NS₂):
-
Molecular Weight: 195.31 g/mol
-
Carbon (C): 55.34%
-
Hydrogen (H): 4.64%
-
Nitrogen (N): 7.17%
-
Sulfur (S): 32.85%
A statistically significant discrepancy between the experimental and theoretical percentages is a strong indicator of impurities, which could include residual solvents, unreacted starting materials, or by-products of the synthesis.
A Self-Validating Experimental Workflow
The following protocol for elemental analysis is structured to be inherently self-validating, incorporating essential calibration and control steps to ensure the generation of accurate and dependable data.
Figure 1: Workflow for purity validation of bis(thiophen-2-yl)methanamine via elemental analysis.
Detailed Experimental Protocol
-
Sample Preparation:
-
Homogenize the bis(thiophen-2-yl)methanamine sample to ensure uniformity.
-
Dry the sample thoroughly under vacuum to eliminate any volatile solvents that could skew the carbon and hydrogen readings.
-
Accurately weigh 2-3 mg of the dried sample into a pre-cleaned tin capsule.
-
Securely seal the capsule to contain the sample.
-
-
Instrumental Analysis:
-
Calibrate the elemental analyzer using a certified organic standard, such as acetanilide, to ensure the accuracy of the instrument's response.
-
Set the combustion furnace to a temperature exceeding 900°C to guarantee complete sample combustion.
-
Analyze a blank tin capsule to establish a baseline.
-
Introduce the encapsulated sample into the analyzer.
-
-
Data Interpretation:
-
The instrument's software will process the detector signals to calculate the mass percentages of C, H, N, and S.
-
Compare these experimental values to the theoretical percentages. For a compound to be considered pure, the experimental values should typically fall within ±0.4% of the theoretical values.
-
Comparative Analysis with Alternative Purity Validation Techniques
While elemental analysis provides a fundamental assessment of purity, a comprehensive evaluation often involves orthogonal methods. The following table compares elemental analysis with other common analytical techniques.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion and quantification of resulting gases. | Elemental composition (C, H, N, S percentages). | Highly accurate for determining elemental ratios; provides a fundamental purity check. | Does not identify the structure of impurities; is a destructive technique. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between mobile and stationary phases. | Number and quantity of individual components in a sample. | Excellent for detecting and quantifying trace impurities; non-destructive. | Requires a chromophore for UV detection; method development can be extensive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Detailed molecular structure and identification of impurities with unique NMR signatures. | Provides definitive structural information; can quantify impurities against a known standard. | Less sensitive than HPLC for trace impurities; complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Ionization and separation of molecules based on their mass-to-charge ratio. | Molecular weight of the parent compound and any impurities. | Extremely sensitive for detecting impurities with different molecular weights. | May not distinguish between isomers; quantification can be complex. |
Case Study: Interpreting Elemental Analysis Data
Consider a synthesized batch of bis(thiophen-2-yl)methanamine with the following elemental analysis results:
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 55.34 | 55.21 | -0.13 |
| Hydrogen (H) | 4.64 | 4.68 | +0.04 |
| Nitrogen (N) | 7.17 | 7.15 | -0.02 |
| Sulfur (S) | 32.85 | 32.79 | -0.06 |
Analysis: The experimental percentages for C, H, N, and S are all well within the accepted ±0.4% tolerance. This provides strong evidence that the sample is of high purity with respect to its elemental composition.
Scenario Indicating Impurity: If the experimental carbon percentage was found to be 58.10% and the hydrogen percentage was 5.25%, this significant deviation would suggest the presence of a carbon and hydrogen-rich impurity, such as residual toluene (C₇H₈), a common solvent in organic synthesis.
Conclusion
Elemental analysis is a powerful and essential tool for the initial purity verification of bis(thiophen-2-yl)methanamine. Its capacity to provide precise data on the elemental composition offers a direct and reliable comparison against the theoretical formula, establishing a fundamental measure of purity. For the most rigorous quality assessment, it is recommended to employ elemental analysis in concert with complementary techniques like HPLC and NMR spectroscopy. This integrated approach provides a comprehensive purity profile, ensuring the highest confidence in the material's quality for its intended applications in research and development.
References
-
Elemental Analysis. University of Illinois Urbana-Champaign School of Chemical Sciences. [Link]
-
CHNS/O Elemental Analysis. University of California, Berkeley College of Chemistry. [Link]
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]
-
ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Thermal analysis (TGA/DSC) of bis(thiophen-2-yl)methanamine hydrochloride
Thermal Analysis Profiling: Bis(thiophen-2-yl)methanamine Hydrochloride
Executive Summary
Bis(thiophen-2-yl)methanamine hydrochloride is a specialized heterocyclic building block, distinct from its phenyl analogue (benzhydrylamine) due to the electron-rich nature of the thiophene rings. This guide provides a technical framework for the thermal characterization (TGA/DSC) of this compound.
Unlike standard phenyl-based amines, the bis-thiophene moiety introduces specific thermal liabilities—primarily oxidative sensitivity and a lower lattice energy threshold. This guide compares its predicted performance against Benzhydrylamine HCl (the stable phenyl standard) and 2-Thiophenemethylamine HCl (the mono-heterocyclic precursor) to assist researchers in optimizing handling, storage, and reaction conditions.
Theoretical Thermal Profile & Mechanism
Note: The following profile is synthesized from structure-property relationships of analogous thiophene-amine salts. Empirical validation is required for specific batches.
Thermogravimetric Analysis (TGA): The Mass Loss Pathway
The thermal degradation of amine hydrochlorides typically follows a specific stoichiometry. For bis(thiophen-2-yl)methanamine HCl (
-
Dehydration (Ambient – 110°C):
-
Observation: 0–5% mass loss.
-
Cause: Loss of surface-adsorbed water or non-stoichiometric hydrates. Thiophene derivatives are often hygroscopic.
-
-
Dehydrochlorination (180°C – 240°C):
-
Observation: Sharp mass loss corresponding to the molecular weight of HCl (~15-18% of total mass).
-
Mechanism:[1] Proton transfer from the ammonium cation to the chloride anion, releasing HCl gas and generating the free base.
-
Critical Insight: This onset temperature (
) is the functional thermal limit of the material.
-
-
Skeletal Decomposition (>250°C):
-
Observation: Gradual, broad mass loss.
-
Mechanism:[1] Rupture of the C-N bond and thiophene ring fragmentation (sulfur extrusion).
-
Differential Scanning Calorimetry (DSC): Phase Transitions
-
Melting Point (
): Predicted range 180°C – 210°C .-
Signal: Sharp Endotherm.
-
Note: The
is likely lower than the phenyl analog (Benzhydrylamine HCl, ) due to the reduced symmetry and packing efficiency of the five-membered thiophene rings.
-
-
Decomposition (
): Immediately follows or overlaps with melting.-
Signal: Broad Endotherm (evaporation) or Exotherm (oxidative degradation).
-
Comparative Performance Analysis
This table contrasts the target compound with its structural alternatives to highlight stability trade-offs.
| Feature | Target: Bis(thiophen-2-yl)methanamine HCl | Alt 1: Benzhydrylamine HCl (Phenyl Analog) | Alt 2: 2-Thiophenemethylamine HCl (Mono-Analog) |
| Primary Use | Bioisostere synthesis, Ligand design | General peptide synthesis, Linkers | Fragment synthesis |
| Predicted | 180°C – 210°C | 280°C – 290°C | 185°C – 200°C |
| Thermal Stability | Moderate. Thiophene ring is electron-rich, increasing oxidation risk >200°C. | High. Benzene ring offers superior resonance stabilization. | Moderate. Similar stability but lower molecular weight increases volatility. |
| Hygroscopicity | High. Sulfur atoms can induce dipole interactions with water. | Low. Hydrophobic phenyl rings repel moisture. | High. |
| Handling Risk | Sulfur Odor/Oxidation. Requires inert atmosphere for high-temp processing. | Minimal. Stable in air. | Volatility. Free base is volatile; salt is stable. |
Visualizing the Degradation Pathway
The following diagram illustrates the stepwise thermal degradation mechanism, highlighting the critical dehydrochlorination step that defines the material's upper processing limit.
Caption: Stepwise thermal dissociation pathway of bis(thiophen-2-yl)methanamine HCl, showing the critical transition from stable salt to volatile free base and HCl gas.
Experimental Protocols (Self-Validating)
To generate reproducible data for this specific compound, follow these optimized protocols.
Protocol A: Thermogravimetric Analysis (TGA)
-
Objective: Determine
(decomposition) and volatile content. -
Instrument: TGA 5500 (TA Instruments) or equivalent.
-
Sample Mass: 5–10 mg (Crucial: Use small mass to prevent "volcano" effects from HCl gas release).
-
Pan Type: Platinum or Alumina (Do not use sealed aluminum pans; pressure buildup will rupture the seal).
-
Method:
-
Equilibrate: 30°C for 5 min.
-
Ramp: 10°C/min to 120°C (Hold 5 min). Check for hydrate water loss.[2]
-
Ramp: 10°C/min to 600°C.
-
-
Purge Gas: Nitrogen (
) at 40 mL/min. Oxidative stability can be tested with Air, but is standard for .
Protocol B: Differential Scanning Calorimetry (DSC)
-
Objective: Determine Melting Point (
) and Purity. -
Instrument: DSC 2500 (TA Instruments) or equivalent.
-
Pan Type: Tzero Aluminum Pan with Pinhole Lid .
-
Why Pinhole? Allows escaping HCl gas to vent, preventing pan deformation while maintaining enough pressure to observe the melt before decomposition.
-
-
Method:
-
Equilibrate: 25°C.
-
Ramp: 10°C/min to 250°C.
-
Cool: 10°C/min to 25°C (To check for recrystallization, though unlikely if decomposition occurred).
-
-
Validation: If the endotherm is broad and irregular, the sample likely decomposed during melting. Repeat with a faster ramp rate (20°C/min) to outrun the decomposition kinetics.
References
-
Sigma-Aldrich. C,C-Di-thiophen-2-yl-methylamine (Free Base) Product Specification. Retrieved from
-
Chem-Impex. Methyl-thiophen-2-yl-methylamine hydrochloride Properties (Analogous Mono-thiophene Data). Retrieved from
-
National Institutes of Health (NIH). Synthesis and Characterization of 2-Thiophenemethanamine Hydrochloride. PMC Articles. Retrieved from
-
Mettler Toledo. Thermal Analysis of Pharmaceutical Salts: Polymorphism and Decomposition. Retrieved from
-
Royal Society of Chemistry. Thermal stability comparisons of Thiophene vs Benzene derivatives. Journal of Materials Chemistry C. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
